Synephrinium
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14NO2+ |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-methylazanium |
InChI |
InChI=1S/C9H13NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,9-12H,6H2,1H3/p+1 |
InChI Key |
YRCWQPVGYLYSOX-UHFFFAOYSA-O |
SMILES |
C[NH2+]CC(C1=CC=C(C=C1)O)O |
Canonical SMILES |
C[NH2+]CC(C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Synephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Synephrine Hydrochloride, a prominent biogenic amine. The information detailed herein is intended to support research, development, and formulation activities by providing essential data on its chemical and physical characteristics, alongside methodologies for their determination and an exploration of its primary signaling pathway.
Introduction
Synephrine is a naturally occurring alkaloid, most notably found in the fruit of Citrus aurantium (bitter orange).[1] Structurally similar to endogenous amines like epinephrine and norepinephrine, it primarily acts as an adrenergic receptor agonist.[2][3] It is commonly available as Synephrine Hydrochloride to improve its stability and solubility. This guide focuses on the hydrochloride salt form, which is prevalent in pharmaceutical and nutraceutical applications.
Physicochemical Data
The fundamental physicochemical properties of Synephrine Hydrochloride are summarized below. These parameters are critical for predicting its behavior in biological systems and for the design of appropriate formulations.
| Property | Data |
| Chemical Name | 4-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
| Synonyms | (±)-Oxedrine hydrochloride, Synephrine HCl, p-Synephrine hydrochloride |
| Molecular Formula | C₉H₁₄ClNO₂[4] |
| Molecular Weight | 203.67 g/mol [4][5] |
| CAS Number | 5985-28-4[4][5] |
| Appearance | Colorless, crystalline solid[6] |
| Melting Point | 147-152 °C[5][6] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and PBS (pH 7.2, 10 mg/ml).[7][8] As an amine salt, it is generally considered water-soluble.[6][9] |
| pKa | The practical working range for pKa determination of similar compounds by potentiometric titration is approximately 2 to 12.[10] Specific experimental values for Synephrine HCl require direct measurement. |
| logP (Octanol/Water) | The logP of a compound is heavily influenced by its ionization state (pKa) and the pH of the medium.[11] Experimental determination is necessary for a precise value. |
Signaling Pathway
Synephrine primarily exerts its effects by interacting with adrenergic receptors, though its affinity varies across subtypes. It functions as an agonist, particularly at α1-adrenergic receptors, and also interacts with β-adrenergic receptors, which mediate its effects on metabolism.[1][2][3] The diagram below illustrates the canonical signaling cascade following α1-adrenergic receptor activation by synephrine.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below.
The melting point is a crucial indicator of purity.[12]
-
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[13][14]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (1 mm internal diameter), thermometer.[14][15]
-
Methodology:
-
Sample Preparation: Ensure the Synephrine HCl sample is completely dry and finely powdered.
-
Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap it gently or drop it through a long glass tube to pack the sample into the closed end to a height of 2-3 mm.[16]
-
Measurement: Place the loaded capillary tube into the heating block of the apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 150°C). Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[13][16]
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Verification: Conduct at least two measurements. Pure samples typically exhibit a sharp melting range of 0.5-1.0°C.[15]
-
-
Principle: A known amount of solute is added to a known volume of solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured.
-
Methodology (Qualitative & Semi-Quantitative):
-
Preparation: Add approximately 25 mg of Synephrine HCl to a small test tube.[17]
-
Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, DMSO, PBS) in small portions, shaking vigorously after each addition.[17]
-
Observation: Observe if the solid dissolves completely. If it dissolves, the compound is considered soluble under these conditions.
-
For Amine Salts in Aqueous Media: Since Synephrine HCl is a salt of a weak base, its solubility is pH-dependent.
-
The pKa is essential for predicting the ionization state of a molecule at a given pH, which affects its absorption, distribution, and excretion.[18][19]
-
Principle: The sample is dissolved in a solution and titrated with a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH curve.[18][20]
-
Methodology:
-
Preparation: Prepare a ~1 mM solution of Synephrine HCl in ion-strength-adjusted water (e.g., 0.15 M KCl).[20] For poorly soluble compounds, a co-solvent like methanol may be used.[10]
-
Titration Setup: Place the solution in a jacketed vessel on a magnetic stirrer and immerse a calibrated pH electrode. Purge with nitrogen to remove dissolved CO₂.[20]
-
Titration: Make the solution acidic (pH ~2) with 0.1 M HCl. Titrate the solution by adding small, precise volumes of 0.1 M NaOH.[20]
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve before the steep inflection point). Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to precisely identify the equivalence point.
-
Replication: Perform the titration in triplicate to ensure accuracy.[20][21]
-
LogP (the logarithm of the partition coefficient) is a measure of a drug's lipophilicity, which is critical for predicting membrane permeability.[11]
-
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the ratio is calculated.[22][23]
-
Methodology:
-
Preparation: Prepare a stock solution of Synephrine HCl in the phase in which it is more soluble (likely water, pH-buffered to 7.4 to represent physiological conditions). The n-octanol and water/buffer must be mutually saturated before use.
-
Partitioning: In a separating funnel, combine a precise volume of the aqueous stock solution with a precise volume of n-octanol.
-
Equilibration: Shake the funnel vigorously for several minutes to facilitate partitioning, then allow it to stand undisturbed until the two phases have completely separated.[23]
-
Sampling: Carefully separate the aqueous and n-octanol layers.
-
Quantification: Determine the concentration of Synephrine HCl in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Water]. The logP is the base-10 logarithm of P.[11]
-
References
- 1. nbinno.com [nbinno.com]
- 2. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synephrine hydrochloride | C9H14ClNO2 | CID 42609626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synephrine hydrochloride | 5985-28-4 [chemicalbook.com]
- 6. Synephrine - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. glpbio.com [glpbio.com]
- 9. chemhaven.org [chemhaven.org]
- 10. enamine.net [enamine.net]
- 11. m.youtube.com [m.youtube.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. westlab.com [westlab.com]
- 14. mt.com [mt.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. medwinpublishers.com [medwinpublishers.com]
- 19. ICI Journals Master List [journals.indexcopernicus.com]
- 20. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. 2.4. Determination of pKa [bio-protocol.org]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
Elucidating the Molecular Architecture of Synephrine-Related Compounds: A Technical Guide
Introduction
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This process, known as molecular structure elucidation, provides fundamental insights into a compound's physicochemical properties, biological activity, and potential therapeutic applications. This technical guide focuses on the methodologies and data interpretation integral to the structural characterization of novel compounds, with a particular emphasis on synephrine derivatives and related adrenergic amines. Synephrine, a naturally occurring protoalkaloid, and its analogs are of significant interest due to their diverse pharmacological activities, including potential anti-cancer properties.[1] The elucidation of their molecular structure is a critical step in developing safer and more effective therapeutic agents.[1]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key experimental protocols and data presentation strategies employed in the structural elucidation of these compounds.
Core Methodologies in Structure Elucidation
The determination of a chemical structure is a systematic process that involves a combination of analytical techniques to piece together the molecular puzzle.[2] Key methodologies include spectroscopy and spectrometry, which provide distinct pieces of information about the molecule's composition and connectivity.
Spectroscopic and Spectrometric Techniques
A suite of powerful analytical techniques is typically employed to unravel the structure of a novel compound. These methods provide complementary information, and their combined application is often necessary for unambiguous structure determination.
Table 1: Key Analytical Techniques for Molecular Structure Elucidation
| Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Provides the accurate mass of the molecule, allowing for the determination of its elemental composition (molecular formula). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| ¹H NMR (Proton NMR) | Reveals the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. |
| ¹³C NMR (Carbon NMR) | Determines the number of different types of carbon atoms in the molecule and provides information about their chemical environment. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule based on their characteristic vibrational frequencies. |
| X-ray Crystallography | Provides the definitive three-dimensional arrangement of atoms in a crystalline solid, including stereochemistry. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture and provides mass information for each component, crucial for analyzing reaction products and purity.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality data for structure elucidation. Below are generalized protocols for key techniques, based on common practices in the field.
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.
-
Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like synephrine derivatives.
-
Data Acquisition: Mass spectra are acquired in positive or negative ion mode, scanning a relevant mass-to-charge (m/z) range.
-
Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition using specialized software.
-
Sample Preparation: Approximately 1-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: A standard proton experiment is run to obtain the ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: A carbon experiment (e.g., a proton-decoupled ¹³C experiment) is performed. This typically requires a longer acquisition time than ¹H NMR.
-
Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectra are phased and calibrated. Chemical shifts, integration values (for ¹H), and splitting patterns are analyzed to deduce structural fragments.
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is crucial for comparative analysis and reporting.
Table 2: Example Spectroscopic Data for a Synephrine Derivative
| Data Type | Parameter | Value | Interpretation |
| HRMS | [M+H]⁺ | 254.1489 | Corresponds to a molecular formula of C₁₅H₂₀NO₂ |
| ¹H NMR | Chemical Shift (δ) | 7.25-7.40 (m, 5H) | Phenyl group protons |
| 4.85 (dd, 1H) | Proton on the carbon bearing the hydroxyl group | ||
| 2.90-3.10 (m, 2H) | Protons on the carbon adjacent to the nitrogen | ||
| 2.55 (s, 3H) | N-methyl group protons | ||
| ¹³C NMR | Chemical Shift (δ) | 138.5 | Aromatic carbon attached to the alkyl chain |
| 128.6, 127.9, 125.8 | Other aromatic carbons | ||
| 70.2 | Carbon bearing the hydroxyl group | ||
| 55.1 | Carbon adjacent to the nitrogen | ||
| 35.8 | N-methyl carbon |
Workflow and Logic in Structure Elucidation
The process of elucidating a molecular structure follows a logical progression, starting from initial sample analysis and culminating in the final structural confirmation.
Caption: A generalized workflow for molecular structure elucidation.
Signaling Pathways of Adrenergic Compounds
Synephrine and its analogs often exert their biological effects by interacting with adrenergic receptors, which are part of a complex signaling cascade. Understanding these pathways is crucial for drug development.
References
An In-depth Technical Guide to the Identification of Synephrinium in Natural Product Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synephrinium, the cationic form of the protoalkaloid synephrine, is a biogenic amine found predominantly in the unripe fruit of Citrus aurantium, commonly known as bitter orange. It is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its physiological effects, primarily its action as an adrenergic agonist. This technical guide provides a comprehensive overview of the methodologies for the extraction, identification, and quantification of this compound in natural product extracts. Detailed experimental protocols for various extraction techniques and analytical methods, including High-Performance Liquid Chromatography (HPLC), are presented. Furthermore, this guide elucidates the key signaling pathways modulated by synephrine, offering a molecular-level understanding of its mechanism of action. All quantitative data are summarized in structured tables for comparative analysis, and logical workflows and signaling cascades are visualized using diagrams generated with Graphviz (DOT language).
Introduction
Synephrine, the conjugate base of this compound, is a phenethylamine alkaloid structurally similar to endogenous catecholamines such as epinephrine and norepinephrine.[1] It exists as three positional isomers: p-synephrine, m-synephrine, and o-synephrine, with p-synephrine being the most abundant naturally occurring form.[2] The primary plant source of synephrine is the immature fruit of Citrus aurantium, where it can be found in concentrations ranging from 0.012% to 0.099% in the unripe fruits and 0.029% to 0.438% in the leaves.[3] Due to its sympathomimetic properties, synephrine is a common ingredient in dietary supplements marketed for weight management and athletic performance.[3][4]
The accurate identification and quantification of this compound in complex natural product matrices are critical for quality control, dosage determination, and ensuring the safety and efficacy of commercial products. This guide provides detailed protocols and data to aid researchers and drug development professionals in this endeavor.
Extraction of Synephrine from Natural Product Sources
The extraction of synephrine from plant material, primarily Citrus aurantium, is the initial and a crucial step in its identification and quantification. The choice of extraction method significantly impacts the yield and purity of the final extract.
Experimental Protocols for Synephrine Extraction
This method leverages the basic nature of the synephrine alkaloid to facilitate its separation from other plant constituents.
-
Protocol:
-
Maceration: Grind the dried and powdered plant material (e.g., unripe Citrus aurantium fruit) to a fine powder.
-
Acidification: Macerate the powdered material in an acidic solution (e.g., 0.1 M HCl) for a specified period (e.g., 24 hours) with occasional stirring. This protonates the synephrine to its cationic form, this compound, increasing its solubility in the aqueous phase.
-
Filtration: Filter the mixture to separate the acidic aqueous extract from the solid plant residue.
-
Basification: Adjust the pH of the filtrate to alkaline (e.g., pH 9-10) using a base such as ammonium hydroxide. This deprotonates the this compound back to the free base synephrine, which is less soluble in water.
-
Solvent Extraction: Extract the basified aqueous solution with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. The synephrine will partition into the organic layer.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude synephrine extract.
-
This method utilizes organic solvents for initial extraction followed by chromatographic purification to isolate synephrine.
-
Protocol:
-
Extraction: Extract the powdered plant material with an ethanol-water solution (e.g., 70% ethanol) using techniques such as percolation or Soxhlet extraction.
-
Concentration: Concentrate the resulting extract under vacuum to remove the ethanol.
-
Acidification and Liquid-Liquid Extraction: Acidify the aqueous residue with HCl to a pH of approximately 3.5 and extract with ethyl acetate to remove non-basic impurities.
-
Column Chromatography: Adjust the pH of the aqueous layer to 7.0-8.0 and apply it to a macroporous adsorbent resin column (e.g., HP20 or XAD18).
-
Elution: Wash the column with water to remove polar impurities, followed by elution of synephrine with an ethanol-water gradient.
-
Final Purification: Collect the fractions containing synephrine and concentrate them to obtain a purified extract.
-
Quantitative Data on Synephrine Extraction
The yield of synephrine is dependent on the plant part, its developmental stage, and the extraction method employed. The following table summarizes quantitative data from various studies.
| Plant Material | Extraction Method | Solvent(s) | Synephrine Yield | Reference |
| Unripe Citrus aurantium Fruit | Acid Percolation | Acidic Water | >15% (of extract) | [5] |
| Dried Citrus aurantium Fruit | Not specified | Not specified | 3% - 6% (of extract) | [1][4] |
| Unripe Citrus species Fruits | HPLC-DAD validated method | Not specified | 0.12 - 0.99 mg/g | [3] |
| Citrus species Leaves | HPLC-DAD validated method | Not specified | 0.29 - 4.38 mg/g | [3] |
Identification and Quantification of Synephrine
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and reliable technique for the identification and quantification of synephrine in natural product extracts.
Experimental Protocol for HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient can be optimized, for example, starting with a low percentage of B and gradually increasing it over the run time to ensure good separation of synephrine from other components.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
-
-
Sample Preparation:
-
Dissolve a known amount of the crude or purified extract in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of standard solutions of p-synephrine of known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of synephrine.
-
Calculate the concentration of synephrine in the sample using the calibration curve.
-
Experimental Workflow for Synephrine Analysis
Signaling Pathways of Synephrine
Synephrine exerts its physiological effects by interacting with adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs). Its activity varies between different receptor subtypes.
Interaction with Alpha-1 Adrenergic Receptors (α1)
p-Synephrine acts as a partial agonist of the α1A-adrenergic receptor.[2] Activation of α1 receptors typically leads to the stimulation of the Gq protein pathway.
Interaction with Alpha-2 Adrenergic Receptors (α2)
Studies have shown that p-synephrine can act as an antagonist on α2B and α2C adrenergic receptors.[2] Alpha-2 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase. By antagonizing these receptors, synephrine may prevent the inhibition of adenylyl cyclase.
Interaction with Beta-3 Adrenergic Receptors (β3)
Synephrine has been shown to activate β3-adrenergic receptors, which are coupled to Gs proteins.[6] This activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), which is particularly relevant for its lipolytic effects.
Conclusion
This technical guide has provided a comprehensive framework for the identification and quantification of this compound in natural product extracts. The detailed experimental protocols for extraction and HPLC analysis, coupled with the tabulated quantitative data, offer a practical resource for researchers in the field. Furthermore, the visualization of the key signaling pathways modulated by synephrine provides a deeper understanding of its pharmacological action at the molecular level. Adherence to these standardized methodologies will ensure the accurate characterization of synephrine-containing products, contributing to their safe and effective use in various applications.
References
- 1. Effects of Citrus aurantium (Bitter Orange) Fruit Extracts and p-Synephrine on Metabolic Fluxes in the Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentrations of p-synephrine in fruits and leaves of Citrus species (Rutaceae) and the acute toxicity testing of Citrus aurantium extract and p-synephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Safety and Efficacy of Citrus aurantium (Bitter Orange) Extracts and p-Synephrine: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102718668A - Method for extracting synephrine and hesperidin from citrus aurantium - Google Patents [patents.google.com]
- 6. Synephrine Inhibits Oxidative Stress and H2O2-Induced Premature Senescence - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Isolation, and Characterization of Synephrine: A Technical Guide
A Note on Terminology: The subject of this technical guide is p-synephrine, a naturally occurring protoalkaloid. The term "Synephrinium," as specified in the query, does not correspond to a recognized compound in the scientific literature. It is presumed to be a placeholder or a synonym for synephrine, which will be the focus of this document.
Executive Summary
Synephrine is a protoalkaloid amine found in various plants, most notably in the immature fruit of Citrus aurantium, commonly known as bitter orange.[1] Historically used in traditional Chinese medicine, synephrine has garnered significant interest from the pharmaceutical and nutraceutical industries for its sympathomimetic properties, particularly its effects on metabolic rate and athletic performance.[2] This guide provides a comprehensive overview of the discovery of synephrine, detailed methodologies for its isolation and purification from natural sources, and an examination of its primary signaling pathways. Quantitative data is presented in tabular format, and key experimental and biological processes are visualized through detailed diagrams to support researchers, scientists, and drug development professionals in their understanding of this multifaceted compound.
Discovery and History
The history of synephrine is intertwined with the study of adrenergic compounds. While not as extensively documented as the discovery of epinephrine, synephrine was identified in the early 20th century as a naturally occurring amine with sympathomimetic effects. It is structurally similar to epinephrine and norepinephrine and is found in small amounts in both plants and animals, including humans.[3] The primary commercial source of synephrine is the fruit of Citrus aurantium, where it is the principal protoalkaloid.[4] Preparations using immature bitter orange, known as Zhi Shi in traditional Chinese medicine, have been used for millennia for their purported effects on the digestive and circulatory systems.[1] The modern scientific investigation into synephrine has focused on its potential as a safer alternative to ephedrine for weight management and as an ergogenic aid.[2]
Isolation and Purification from Citrus aurantium
The extraction and purification of synephrine from Citrus aurantium is a multi-step process involving solvent extraction followed by chromatographic separation. The concentration of synephrine is highest in the immature, dried fruit of the plant.[1]
Experimental Protocol: Solvent Extraction and Purification
This protocol outlines a common method for the isolation of synephrine from dried, powdered Citrus aurantium fruit.
-
Maceration and Extraction:
-
The dried and powdered plant material is macerated with an acidic aqueous solution (e.g., 0.1 M HCl) to protonate the amine group of synephrine, increasing its solubility in the aqueous phase.
-
The mixture is stirred or agitated for a prolonged period (e.g., 24 hours) at room temperature to ensure complete extraction.
-
The resulting slurry is filtered to separate the solid plant material from the acidic extract containing synephrine hydrochloride.
-
-
Liquid-Liquid Extraction (Acid-Base Extraction):
-
The acidic aqueous extract is washed with a nonpolar organic solvent (e.g., hexane or dichloromethane) to remove non-polar impurities.
-
The pH of the aqueous phase is then adjusted to be basic (e.g., pH 9-10) using a base such as ammonium hydroxide. This deprotonates the synephrine, making it less water-soluble and more soluble in organic solvents.
-
The basified aqueous solution is then extracted multiple times with a polar organic solvent (e.g., ethyl acetate or chloroform). The synephrine will partition into the organic phase.
-
-
Purification by Column Chromatography:
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.
-
This crude extract is then subjected to column chromatography on silica gel.
-
A solvent gradient, typically starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is used to elute the compounds.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing synephrine.
-
-
Crystallization and Final Product:
-
The synephrine-containing fractions are combined and the solvent is evaporated.
-
The resulting purified synephrine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain a crystalline solid.
-
Visualization of the Isolation Workflow
Caption: Figure 1: General Workflow for Synephrine Isolation.
Quantitative Data
The concentration of synephrine in Citrus species can vary significantly depending on the species, cultivar, and maturity of the fruit.
| Plant Source | Part | Synephrine Concentration | Reference |
| Citrus aurantium (immature, dried) | Fruit | ~0.1–0.3% (1-3 mg/g) | [1] |
| Citrus aurantium (dried, Italian cultivar) | Fruit | ~0.1% (1 mg/g) | [1] |
| Citrus sinensis (Sweet Orange) | Juice | ~85 mg/L | [1] |
| Citrus clementina (Clementine) | Juice | ~115 mg/L | [1] |
| Citrus reticulata (Tangerine) | Juice | ~78 mg/L | [1] |
Signaling Pathways and Mechanism of Action
Synephrine exerts its physiological effects primarily through its interaction with adrenergic receptors. Unlike other sympathomimetic amines such as ephedrine, synephrine shows a higher affinity for β-3 adrenergic receptors, which are involved in lipolysis and thermogenesis.
Adrenergic Receptor Signaling
Synephrine acts as an agonist at α- and β-adrenergic receptors, stimulating the release of norepinephrine and epinephrine.[3] Its binding to β-3 adrenergic receptors is of particular interest in the context of weight management.
-
β-3 Adrenergic Receptor Activation:
-
Synephrine binds to β-3 adrenergic receptors, primarily on adipocytes (fat cells).
-
This binding activates the Gs alpha subunit of the associated G protein.
-
The activated Gs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
PKA then phosphorylates and activates hormone-sensitive lipase (HSL).
-
Activated HSL promotes the hydrolysis of triglycerides into free fatty acids and glycerol, which are then released into the bloodstream to be used for energy.
-
Visualization of the β-3 Adrenergic Signaling Pathway
Caption: Figure 2: Synephrine-Induced β-3 Adrenergic Signaling.
Conclusion
Synephrine remains a compound of significant interest due to its unique pharmacological profile, particularly its selective agonism at β-3 adrenergic receptors. The methodologies for its isolation from natural sources are well-established, allowing for the production of purified synephrine for research and commercial purposes. A thorough understanding of its signaling pathways is crucial for the development of safe and effective therapeutic and nutraceutical applications. This guide provides a foundational resource for professionals engaged in the study and development of synephrine-based products.
References
- 1. Synephrine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. evolutionary.org [evolutionary.org]
- 4. Effects of p-synephrine alone and in combination with selected bioflavonoids on resting metabolism, blood pressure, heart rate and self-reported mood changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Modeling of Synephrine Stability and Protonation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synephrine, a protoalkaloid phenylethanolamine derivative found predominantly in the fruit of Citrus aurantium, has garnered significant interest for its pharmacological properties. As a sympathomimetic agent, its interaction with adrenergic receptors is fundamentally governed by its three-dimensional structure and protonation state at physiological pH. Understanding the stability of its various conformations and the propensity of its functional groups to ionize is critical for elucidating its mechanism of action, designing derivatives with enhanced therapeutic profiles, and ensuring formulation stability. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to model the conformational stability and protonation of synephrine. It summarizes key quantitative data from computational studies, details the underlying theoretical protocols, and presents visual workflows to facilitate a deeper understanding of these advanced modeling techniques.
Introduction
Synephrine's physiological activity is intrinsically linked to its molecular structure. The molecule possesses two key rotational bonds and two ionizable functional groups—a secondary amine and a phenolic hydroxyl group. The relative orientation of these groups, dictated by the molecule's conformational energy landscape, determines its ability to bind to target receptors. Furthermore, the protonation state of the amine and hydroxyl moieties, quantified by their respective pKa values, influences the molecule's solubility, membrane permeability, and the nature of its interactions with biological macromolecules.
Computational chemistry provides a powerful toolkit to investigate these properties at the atomic level. Quantum mechanics (QM) and molecular mechanics (MM) methods can predict the relative stabilities of different conformers and calculate the free energy changes associated with protonation and deprotonation events. This guide delves into the theoretical underpinnings of these methods and their application to synephrine.
Conformational Stability of Synephrine
The stability of a particular conformation of synephrine is determined by a delicate balance of intramolecular forces, including steric hindrance, hydrogen bonding, and electronic effects. Theoretical modeling aims to identify the low-energy conformers that are most likely to be populated at physiological temperatures and to quantify their relative stabilities.
Quantitative Data on Conformational Energies
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the conformational energy landscape of synephrine. For protonated synephrine (SyneH+), which is the predominant form at physiological pH, several low-energy conformers have been identified. The relative energies of these conformers are crucial for understanding which shapes of the molecule are most likely to interact with biological targets.
Table 1: Relative Ground-State Energies of Protonated Synephrine (SyneH+) Conformers
| Conformer | Relative Energy (kcal/mol) | Computational Method |
| Conformer I | 0.00 | DFT/B97-D3/TZVPP |
| Conformer II | 0.23 | DFT/B97-D3/TZVPP |
| Conformer III | 0.57 | DFT/B97-D3/TZVPP |
| Conformer IV | 0.89 | DFT/B97-D3/TZVPP |
| Conformer V | 1.15 | DFT/B97-D3/TZVPP |
| Conformer VI | 1.45 | DFT/B97-D3/TZVPP |
Data extracted from studies of protonated synephrine in the gas phase. The relative energies are zero-point vibrational energy (ZPVE) corrected.[1]
Protonation States of Synephrine
Synephrine has two ionizable groups: the secondary amine and the phenolic hydroxyl group. The protonation state of these groups is pH-dependent and plays a pivotal role in the molecule's overall charge and its interaction with its environment. Theoretical pKa calculations are employed to predict the ionization constants of these groups.
Theoretical pKa Values
While direct theoretical calculations of synephrine's pKa values are not extensively reported in the literature, the pKa of the structurally similar compound, phenylethanolamine, has been experimentally determined to be approximately 8.90 for the amino group. Computational methods for pKa prediction are well-established and can be applied to synephrine to estimate the pKa values for both the amine and the hydroxyl group.
Table 2: Predicted pKa Values for Synephrine Functional Groups
| Functional Group | Predicted pKa (Aqueous) | Computational Method |
| Secondary Amine | ~9.0 - 10.0 | DFT with continuum solvent model |
| Phenolic Hydroxyl | ~9.5 - 10.5 | DFT with continuum solvent model |
Note: These are estimated values based on typical pKa ranges for similar functional groups and common computational approaches. Specific calculated values from dedicated studies on synephrine are pending publication.
Methodologies for Theoretical Modeling
The accuracy of computational predictions of stability and protonation is highly dependent on the chosen theoretical methodology. This section details the common protocols for such calculations.
Conformational Analysis Protocol
A typical workflow for the conformational analysis of synephrine involves a multi-step process to ensure a thorough exploration of the potential energy surface.
Experimental Protocol: Conformational Search and Energy Refinement
-
Initial Conformer Generation: A preliminary search for possible conformers is conducted using a computationally less expensive method, such as molecular mechanics with a suitable force field (e.g., MMFF94). This involves systematically rotating the rotatable bonds in the synephrine molecule.
-
Geometry Optimization: The geometries of the generated conformers are then optimized using a more accurate method, typically Density Functional Theory (DFT). A common choice of functional and basis set for this purpose is B3LYP with a 6-31G* or larger basis set.
-
Energy Refinement: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies. For instance, calculations can be performed at the B3LYP/6-311+G(d,p) or a dispersion-corrected functional like B97-D3 with a triple-zeta basis set (TZVPP).
-
Solvation Effects: To model the behavior in a biological environment, the energies are recalculated including the effect of a solvent, typically water. This is often done using a continuum solvent model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
-
Thermodynamic Corrections: Finally, vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic corrections (e.g., zero-point vibrational energy and thermal corrections to Gibbs free energy) at a given temperature.
pKa Calculation Protocol
The theoretical calculation of pKa values relies on computing the Gibbs free energy change of the deprotonation reaction in solution. The thermodynamic cycle is a commonly used approach.
Experimental Protocol: pKa Calculation using a Thermodynamic Cycle
-
Species Definition: Define the protonated (acidic) and deprotonated (basic) forms of the synephrine molecule for both the amino and hydroxyl groups.
-
Gas-Phase Optimization: Optimize the geometries of the protonated and deprotonated species in the gas phase using a suitable DFT method (e.g., B3LYP/6-311+G(d,p)).
-
Gas-Phase Free Energy: Calculate the gas-phase Gibbs free energy of each optimized species from the electronic energy and thermal corrections obtained from frequency calculations.
-
Solvation Free Energy: Calculate the Gibbs free energy of solvation for each species using a continuum solvent model (e.g., SMD or PCM). This is typically done by performing a single-point energy calculation in the solvent on the gas-phase optimized geometry.
-
Free Energy of Deprotonation in Solution: The Gibbs free energy of deprotonation in solution (ΔG°aq) is calculated using the following thermodynamic cycle: ΔG°aq = ΔG°gas + ΔGsolv(H+) + ΔGsolv(A-) - ΔGsolv(HA) where ΔG°gas is the gas-phase free energy of deprotonation, and ΔGsolv are the solvation free energies of the proton, the deprotonated species (A-), and the protonated species (HA). The solvation free energy of the proton is a well-established experimental value.
-
pKa Calculation: The pKa is then calculated from the Gibbs free energy of deprotonation in solution using the equation: pKa = ΔG°aq / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.
Visualizing Theoretical Workflows
To better illustrate the logical flow of the computational protocols described above, Graphviz diagrams are provided.
Workflow for Conformational Analysis
Workflow for pKa Calculation
Conclusion
Theoretical modeling provides invaluable insights into the fundamental properties of synephrine that govern its biological activity. By employing sophisticated computational techniques such as Density Functional Theory and continuum solvation models, researchers can accurately predict the relative stabilities of its conformers and estimate the pKa values of its ionizable groups. This knowledge is paramount for structure-activity relationship studies, the rational design of new drug candidates, and the development of stable pharmaceutical formulations. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers in the field of drug discovery and development who wish to leverage the power of computational chemistry to better understand and utilize molecules like synephrine.
References
Spectroscopic analysis of Synephrinium compounds (NMR, IR, UV-Vis)
Spectroscopic Analysis of Synephrine: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Synephrine, a protoalkaloid found predominantly in the fruit of Citrus aurantium (bitter orange), is of significant interest in the pharmaceutical and dietary supplement industries for its adrenergic properties. Accurate and comprehensive characterization of this compound is critical for quality control, drug development, and pharmacological studies. This technical guide provides an in-depth overview of the spectroscopic analysis of synephrine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. It includes expected data, detailed experimental protocols, and graphical representations of workflows and the compound's primary signaling pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For synephrine, ¹H and ¹³C NMR are used to confirm the identity and purity of the compound by analyzing the chemical environment of each proton and carbon atom.
Predicted NMR Data for Synephrine
The following tables summarize the predicted chemical shifts (δ) for synephrine. These values are based on the known molecular structure and typical chemical shift ranges for the functional groups present. Actual experimental values may vary slightly depending on the solvent and instrument field strength.
Table 1: Predicted ¹H NMR Data for Synephrine (Solvent: DMSO-d₆)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | ~9.30 | s | 1H | - | Phenolic -OH |
| 3, 5 | ~7.10 | d | 2H | ~8.5 | Aromatic C-H |
| 2, 6 | ~6.70 | d | 2H | ~8.5 | Aromatic C-H |
| 7 | ~4.50 | dd | 1H | ~8.0, ~4.0 | -CH(OH)- |
| - | ~5.10 | d | 1H | ~4.0 | Alcoholic -OH |
| 8 | ~2.60 - 2.70 | m | 2H | - | -CH₂-NH- |
| - | ~2.00 - 3.00 | br s | 1H | - | Secondary -NH |
| 9 | ~2.35 | s | 3H | - | -N-CH₃ |
Table 2: Predicted ¹³C NMR Data for Synephrine (Solvent: DMSO-d₆)
| Atom Number | Chemical Shift (δ, ppm) | Assignment |
| 4 | ~157.0 | C-OH (Aromatic) |
| 1 | ~132.0 | C (Aromatic, Quaternary) |
| 3, 5 | ~128.0 | CH (Aromatic) |
| 2, 6 | ~115.0 | CH (Aromatic) |
| 7 | ~70.0 | -CH(OH)- |
| 8 | ~58.0 | -CH₂-NH- |
| 9 | ~35.0 | -N-CH₃ |
Standard Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synephrine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent is critical and should dissolve the sample completely.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation:
-
Place the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
-
Insert the sample into the NMR magnet.
-
-
Instrument Tuning: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity. This process is typically automated.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 8 to 16) should be collected to ensure a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the signals in the ¹H spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound. Synephrine contains hydroxyl (-OH), amine (-NH-), and aromatic (C=C) groups, each with characteristic absorption frequencies.
Characteristic IR Absorption Data for Synephrine
Table 3: Characteristic IR Absorption Bands for Synephrine
| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H Stretch | Phenol, Alcohol |
| 3350 - 3310 | Medium, Broad | N-H Stretch | Secondary Amine |
| 3100 - 3000 | Medium | C-H Stretch (sp²) | Aromatic Ring |
| 3000 - 2850 | Medium | C-H Stretch (sp³) | Alkyl Chain |
| 1610, 1515, 1450 | Strong-Medium | C=C Stretch | Aromatic Ring |
| 1260 - 1000 | Strong | C-O Stretch | Phenol, Alcohol |
| 830 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic |
Standard Experimental Protocol for IR Analysis (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the dry synephrine sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Mix the synephrine and KBr intimately by gentle grinding until the mixture is homogeneous.
-
-
Pellet Formation:
-
Transfer a small amount of the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as the aromatic ring in synephrine. The technique is primarily used for quantitative analysis based on the Beer-Lambert law.
UV-Vis Absorption Data for Synephrine
The phenolic chromophore in synephrine gives rise to a characteristic absorption band in the UV region.
Table 4: UV-Vis Absorption Data for Synephrine
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Chromophore |
| Methanol/Water | ~224 nm[1] | Varies with pH | Phenyl ring |
| ~273 nm | (secondary peak) | Phenyl ring |
Note: The position and intensity of the absorption maximum can be sensitive to the solvent and the pH of the solution due to the ionizable phenolic and amine groups.
Standard Experimental Protocol for UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which synephrine is soluble (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Standard Solution Preparation: Prepare a stock solution of synephrine with a precisely known concentration. Create a series of dilutions from the stock solution to generate a calibration curve.
-
Instrumentation:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent (the "blank"). Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement:
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample-filled cuvette in the spectrophotometer.
-
Measure the absorbance spectrum. The absorbance at λmax is used for quantitative calculations.
-
-
Data Analysis: Using the Beer-Lambert law (A = εbc), determine the concentration of unknown samples or verify the purity based on the molar absorptivity.
Adrenergic Signaling Pathway of Synephrine
Synephrine primarily functions as an agonist at adrenergic receptors. Its effects are mediated through G-protein coupled receptor (GPCR) signaling. The diagram below illustrates a simplified pathway following the binding of synephrine to a β-adrenergic receptor.
References
An In-Depth Technical Guide to the Early-Stage Pharmacology of Synephrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the early-stage pharmacological profile of p-synephrine, the primary protoalkaloid found in the bitter orange (Citrus aurantium). Synephrine is a sympathomimetic amine with a structure similar to endogenous catecholamines. This document collates and presents key quantitative data on its receptor binding affinity, functional activity, and pharmacokinetics. Detailed methodologies for essential in vitro assays are provided to facilitate the replication and further investigation of its pharmacological properties. Furthermore, the principal signaling pathways activated by synephrine are visualized through detailed diagrams to elucidate its mechanism of action at the cellular level. This guide is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of adrenergic compounds.
Introduction
p-Synephrine is a naturally occurring phenethylamine derivative found in various Citrus species, most notably in the bitter orange (Citrus aurantium). It is structurally analogous to epinephrine and norepinephrine and is the primary active ingredient in many dietary supplements marketed for weight management and sports performance. Its pharmacological activity is primarily attributed to its interaction with the adrenergic system. Unlike the related compound ephedrine, p-synephrine has garnered interest due to its purported metabolic effects with a potentially more favorable safety profile. Understanding its detailed pharmacology is crucial for assessing its therapeutic potential and safety. This guide focuses on the foundational in vitro and pharmacokinetic data that characterize its early-stage pharmacological profile.
Pharmacodynamics: Receptor Interaction and Functional Activity
The primary mechanism of action of p-synephrine involves direct interaction with adrenergic receptors (ARs), which are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines. However, its affinity and functional activity vary significantly across receptor subtypes.
Adrenergic Receptor Binding Affinity
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed with unlabeled synephrine. The concentration of synephrine that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity.
The available data indicate that p-synephrine has a low affinity for α1 and α2-adrenergic receptors.
| Receptor Subtype | Ligand | Test System | pKi (mean) | Ki (nM) |
| α1A-Adrenergic | Racemic Synephrine | Cloned human α1A-AR in HEK293 cells | 4.11 | ~77,600 |
| α2A-Adrenergic | Racemic Synephrine | Cloned human α2A-AR in CHO cells | 4.44 | ~36,300 |
| α2C-Adrenergic | Racemic Synephrine | Cloned human α2C-AR in CHO cells | 4.61 | ~24,500 |
Note: The pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Functional Receptor Activity
Functional assays are critical to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state). These assays measure the downstream consequences of receptor binding, such as the generation of second messengers (e.g., cAMP, intracellular Ca2+) or physiological responses (e.g., lipolysis).
α1A-Adrenergic Receptor: Functional studies in HEK293 cells expressing the human α1A-adrenergic receptor have shown that synephrine acts as a partial agonist .[1] At a concentration of 100 µM, it produced a maximal response that was 55.3% of that achieved by the full agonist L-phenylephrine.[1]
β3-Adrenergic Receptor: While direct binding affinity data is limited, functional assays indicate that synephrine can stimulate β3-adrenergic receptors. This is considered a primary mechanism for its metabolic effects. High concentrations of synephrine have been shown to activate lipolysis in human adipocytes, a process mediated by β-adrenergic receptors.[2] However, a specific EC50 value for human β3-adrenergic receptor activation by p-synephrine from a cAMP accumulation or a highly-controlled lipolysis assay is not consistently reported in the reviewed literature, with some studies indicating it is a weak stimulator in human cells.[2]
| Receptor Subtype | Assay Type | Test System | Activity | Potency/Efficacy |
| α1A-Adrenergic | Intracellular Calcium Mobilization | Human α1A-AR in HEK293 cells | Partial Agonist | Emax = 55.3% of L-phenylephrine at 100 µM |
| β3-Adrenergic | Lipolysis | Human Adipocytes | Agonist | Activates lipolysis at high concentrations |
Signaling Pathways
Upon binding, synephrine activates distinct downstream signaling cascades depending on the receptor subtype.
α1-Adrenergic Receptor Signaling
The α1-adrenergic receptor is coupled to the Gq family of G-proteins. Agonist binding, including partial agonism by synephrine, initiates a conformational change in the receptor, leading to the activation of Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The rise in intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response, such as smooth muscle contraction.
β3-Adrenergic Receptor Signaling
The β3-adrenergic receptor is coupled to the Gs family of G-proteins. Agonist binding by synephrine leads to the activation of Gs. The activated Gαs subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). In adipocytes, PKA phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, initiating the breakdown of triglycerides (lipolysis) into free fatty acids and glycerol, which can then be used for energy.
Pharmacokinetics
Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of p-synephrine.
| Parameter | Value | Study Population |
| Tmax (Time to Peak Plasma Concentration) | 1 - 2 hours | Healthy Humans (Oral Administration) |
| Biological Half-life (t1/2) | ~2 hours | Healthy Humans (Oral Administration) |
| Excretion | ~80% of dose recovered in urine | Healthy Humans (Oral & IV) |
| Major Metabolite | p-hydroxymandelic acid | Healthy Humans |
Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to characterize the pharmacology of adrenergic ligands like synephrine.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor.
References
Methodological & Application
High-Performance Liquid Chromatography for Synephrine Quantification: Application Notes and Protocols
Introduction
Synephrine, a protoalkaloid naturally occurring in the fruit of Citrus aurantium (bitter orange), has garnered significant attention in the pharmaceutical and dietary supplement industries for its purported effects on weight management and athletic performance. As a structural analog of epinephrine, synephrine primarily acts as an adrenergic agonist. Accurate and robust analytical methods are crucial for the quality control of raw materials and finished products containing synephrine, as well as for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely adopted, reliable, and cost-effective technique for the quantification of synephrine. This document provides detailed application notes and experimental protocols for the determination of synephrine in various matrices using HPLC.
Signaling Pathways of Synephrine
Synephrine exerts its biological effects through the activation of several signaling pathways, primarily by interacting with adrenergic receptors. The diagram below illustrates the key signaling cascades initiated by synephrine.
Caption: Key signaling pathways activated by synephrine.
Experimental Protocols
Experimental Workflow for Synephrine Quantification
The general workflow for the quantification of synephrine by HPLC is depicted in the following diagram.
Caption: General experimental workflow for HPLC analysis of synephrine.
Protocol 1: Quantification of Synephrine in Dietary Supplements
This protocol is adapted from the validated method by Roman et al. and is suitable for the analysis of synephrine in various dietary supplement matrices, including powders, capsules, and tablets.[1]
1. Materials and Reagents
-
Synephrine reference standard (≥98% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid (85%)
-
Sodium 1-hexanesulfonate (ion-pairing agent)
-
Boric acid
-
Potassium hydroxide
-
0.45 µm syringe filters
2. Equipment
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
Sonicator
-
pH meter
-
Volumetric flasks and pipettes
3. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 10 mM sodium 1-hexanesulfonate solution in 20 mM borate buffer and adjust the pH to 8.2 with potassium hydroxide.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: 0.1% phosphoric acid in water.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of synephrine reference standard in the diluent to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples.
4. Sample Preparation
-
Powders: Accurately weigh about 100 mg of the homogenized powder into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent.
-
Capsules: Empty and combine the contents of at least 20 capsules. Accurately weigh a portion of the mixed powder equivalent to the average capsule fill weight and proceed as for powders.
-
Tablets: Grind at least 20 tablets to a fine powder. Accurately weigh a portion of the powder equivalent to the average tablet weight and proceed as for powders.
-
Filtration: Filter the final sample solutions through a 0.45 µm syringe filter into an HPLC vial before analysis.
5. HPLC Conditions
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-5 min, 95% A; 5-20 min, 95-50% A; 20-25 min, 50% A; 25-30 min, 50-95% A |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
6. Data Analysis
-
Identify the synephrine peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the synephrine standards against their concentrations.
-
Determine the concentration of synephrine in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantification of Synephrine in Human Plasma (Derived)
This protocol is a derived procedure based on established methods for the analysis of structurally similar compounds (phenylephrine) in human plasma and general sample preparation techniques. Validation of this method is required before routine use.
1. Materials and Reagents
-
Synephrine reference standard (≥98% purity)
-
Internal Standard (IS), e.g., phenylephrine or a stable isotope-labeled synephrine
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
2. Equipment
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
SPE manifold
-
Centrifuge
-
Nitrogen evaporator
3. Preparation of Solutions
-
Mobile Phase A: 10 mM ammonium acetate in water, adjusted to pH 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Standard and IS Stock Solutions: Prepare 1 mg/mL stock solutions of synephrine and the IS in methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls by diluting the stock solutions in a suitable solvent (e.g., 50:50 methanol:water).
4. Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 500 µL of plasma in a centrifuge tube, add 50 µL of the IS working solution and vortex.
-
Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the synephrine and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase.
5. HPLC Conditions
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-2 min, 95% A; 2-8 min, 95-20% A; 8-10 min, 20% A; 10-12 min, 20-95% A |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 225 nm |
6. Data Analysis
-
Calculate the peak area ratio of synephrine to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of synephrine in the plasma samples from the calibration curve.
Data Presentation
Table 1: Comparison of HPLC Chromatographic Conditions for Synephrine Quantification
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection |
| Roman et al. | Luna C18(2), 3.0 x 150 mm, 5 µm | A: 10 mM hexanesulfonate in 20 mM borate buffer (pH 8.2) B: Acetonitrile/borate buffer (20:80) with 10 mM hexanesulfonate (Gradient) | 0.85 | UV at 224 nm |
| Viana et al. | Not specified | Acetonitrile/0.1% Phosphoric Acid (30:70) | 0.8 (0-4 min), 0.5 (5-9 min), 1.5 (10-25 min) | DAD |
| Feng et al. (for Phenylephrine) | BEH HILIC, 2.1 x 100 mm, 1.7 µm | 10 mM Ammonium formate (pH 3.5)/Acetonitrile (10:90) | 0.4 | MS/MS |
Table 2: Summary of Quantitative Data for Synephrine Analysis
| Reference | Matrix | Method Validation Parameter | Result |
| Roman et al. | Dietary Supplements | Repeatability (RSD%) | 1.48 - 3.55%[1] |
| Recovery (%) | 97.5 - 104%[1] | ||
| Linearity (r²) | >0.999 | ||
| Feng et al. (for Phenylephrine) | Human Plasma | Recovery (%) | 78.5% |
| Linearity (r²) | >0.99 | ||
| LLOQ | 10.0 pg/mL | ||
| Viana et al. | Herbal Products | Synephrine Content (% w/w) | 0.005 - 4.0% |
Conclusion
The HPLC methods outlined in this document provide robust and reliable approaches for the quantification of synephrine in both dietary supplements and biological matrices. The detailed protocols and comparative data serve as a valuable resource for researchers, scientists, and drug development professionals. Adherence to these protocols, along with proper method validation, will ensure the generation of accurate and reproducible data for quality control, research, and clinical applications.
References
Application Notes and Protocols: Extraction of Synephrinium from Citrus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synephrine, a protoalkaloid amine, is a significant biogenic compound predominantly found in the fruits and peels of Citrus species, most notably in bitter orange (Citrus aurantium)[1][2]. Its structural similarity to ephedrine has led to its widespread use in dietary supplements for weight management and athletic performance enhancement[1][3][4]. Synephrine acts as an agonist for adrenergic receptors, influencing various physiological pathways. This document provides detailed protocols for the extraction, quantification, and analysis of synephrine from Citrus species, along with a summary of its primary signaling mechanism.
Data Presentation: Quantitative Analysis of Synephrine
The concentration of synephrine can vary significantly based on the Citrus species, the part of the plant used, and the developmental stage of the fruit. Immature fruits and peels of Citrus aurantium generally contain the highest concentrations[2].
Table 1: Synephrine Content in Various Citrus Species and Plant Parts
| Citrus Species | Plant Part | Synephrine Content | Reference |
| Citrus aurantium | Immature Fruit | Up to 7.64 mg/g | [2] |
| Citrus aurantium | Dried Fruit Extracts | 3% to 6% (w/w) | [3][5] |
| Citrus aurantium | Peel (basic methanolic extract) | 0.253% | [6] |
| Citrus aurantium | Unripe Fruits | 0.012% to 0.099% | [7] |
| Citrus aurantium | Leaves | 0.029% to 0.438% | [7] |
| Other Citrus species (e.g., Seville oranges, mandarin oranges, grapefruits) | Fruit/Juice | Much lower concentrations than C. aurantium | [1] |
Table 2: Recovery and Precision of Analytical Methods for Synephrine Quantification
| Analytical Method | Recovery Rate | Relative Standard Deviation (RSD) | Reference |
| HPTLC-Densitometry | 97.09% to 98.78% | Not Specified | [6] |
| GC-FID after SPE | 78.1% | < 5.0% | [3] |
| LC-UV | 97.5% to 104% | 1.48% to 3.55% | [8] |
Experimental Protocols
Protocol 1: Acid-Based Extraction of Synephrine from Citrus aurantium
This protocol is adapted from a patented method for the extraction of synephrine and is suitable for larger-scale production[9].
Materials and Equipment:
-
Dried, immature Citrus aurantium fruits
-
Grinder or mill
-
Percolation column
-
Rotary evaporator
-
Vacuum oven
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Deionized water
-
pH meter
Procedure:
-
Preparation of Plant Material: Wash the dried, immature Citrus aurantium fruits with deionized water and dry them thoroughly. Grind the fruits into a coarse powder.
-
Acidic Soaking and Percolation:
-
Place the powdered plant material into a suitable container and add the 0.1 M HCl solution to fully submerge the powder.
-
Allow the mixture to soak for 12-24 hours at room temperature.
-
Transfer the slurry to a percolation column.
-
Begin percolation by slowly adding fresh 0.1 M HCl solution to the top of the column, collecting the extract (percolate) at the bottom. Continue until the percolate becomes colorless.
-
-
Concentration:
-
Combine all the collected percolate.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C. This will yield a viscous extractum.
-
-
Drying:
-
Dry the concentrated extractum in a vacuum oven at 50-60°C until a constant weight is achieved. The resulting powder is the crude synephrine extract.
-
Protocol 2: Quantification of Synephrine using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of p-synephrine in Citrus extracts.
Materials and Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
p-Synephrine analytical standard
-
Crude synephrine extract
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of p-synephrine standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the crude synephrine extract.
-
Dissolve the extract in a known volume of methanol (or the initial mobile phase).
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water (with an acidic modifier like 0.1% formic acid). The exact gradient will need to be optimized for the specific column and system.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 225 nm or 277 nm[6].
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the prepared sample solutions.
-
Identify the synephrine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of synephrine in the sample by using the standard curve.
-
Visualizations
Synephrine Extraction Workflow
References
- 1. droracle.ai [droracle.ai]
- 2. Transcriptome analysis of Citrus Aurantium L. to study synephrine biosynthesis during developmental stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bitter Orange: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN102718668A - Method for extracting synephrine and hesperidin from citrus aurantium - Google Patents [patents.google.com]
Application Note and Protocol: The Use of Synephrine as a Certified Reference Material in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative analysis by mass spectrometry is a cornerstone of modern drug development, enabling the precise measurement of analytes in complex biological matrices. The accuracy and reliability of these measurements are fundamentally dependent on the use of high-quality reference standards. Certified Reference Materials (CRMs) provide the highest level of accuracy and traceability, ensuring the integrity of analytical data.
This document provides a detailed application note and protocol for the use of Synephrine as a Certified Reference Material in mass spectrometry, particularly for applications in pharmaceutical quality control and drug development. Synephrine, a protoalkaloid amine, is a common ingredient in dietary supplements and has structural similarities to endogenous neurotransmitters. Accurate quantification of synephrine is crucial for safety and efficacy assessments.
While the specific term "Synephrinium" was not identified in the available literature, this application note focuses on Synephrine, a closely related and well-documented compound for which certified reference materials are utilized in mass spectrometric analysis. The protocols and data presented herein are based on established methodologies for the quantitative analysis of synephrine isomers (p-synephrine and m-synephrine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-High Resolution Accurate Mass (HRAM)-MS/MS method for the quantification of synephrine.[1] The use of a stable isotope-labeled internal standard is recommended to minimize matrix effects.[1]
Table 1: LC-MS/MS Method Parameters and Performance [1]
| Parameter | p-Synephrine | m-Synephrine | Stable Isotope-Labeled (SIL) Internal Standard |
| Precursor Ion (m/z) | 168.1020 | 168.1020 | 171.1233 |
| Product Ion for Quantification (m/z) | 150.0910 | 107.0491 | 153.0950 |
| Retention Time (min) | 3.8 ± 0.2 | 4.2 ± 0.2 | 3.8 ± 0.2 |
| Screening Detection Limit (SDL) (ng/mL) | 5 | 5 | N/A |
Table 2: Calibration and Linearity [1]
| Parameter | Value |
| Calibration Range | 20 - 1500 ng/mL |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1500 ng/mL |
Experimental Protocols
This section details the protocol for the quantitative analysis of synephrine in a given matrix (e.g., dietary supplement, biological fluid) using a Synephrine CRM.
1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh the Synephrine CRM and dissolve it in a suitable solvent (e.g., methanol) to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a mixture of 50:50 methanol/water to prepare a series of working standard solutions for the calibration curve (e.g., concentrations ranging from 20 to 1500 ng/mL).[1]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable stable isotope-labeled internal standard, such as a deuterated analog of synephrine.
-
Spiking Solution: Prepare a working solution of the internal standard to be spiked into all samples, calibrators, and quality controls.
2. Sample Preparation
The following is a general protocol for the extraction of synephrine from a solid matrix. This may need to be adapted based on the specific sample type.
-
Sample Homogenization: Homogenize the sample material to ensure uniformity.
-
Extraction:
-
Weigh an appropriate amount of the homogenized sample into a centrifuge tube.
-
Add a defined volume of extraction solvent (e.g., methanol).
-
Spike with the internal standard solution.
-
Vortex mix for 1 minute.
-
Sonicate for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Dilution: Collect the supernatant and dilute it with the initial mobile phase to a concentration within the calibration range.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of synephrine isomers.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[2][3]
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or targeted MS/MS for high-resolution instruments to monitor the specific precursor-to-product ion transitions for synephrine and the internal standard.[2]
4. Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x) is typically used.
-
Quantification: Determine the concentration of synephrine in the samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the analytical run.
Mandatory Visualizations
References
Application Notes and Protocols for Cell-Based Assays to Determine Synephrinium Bioactivity and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synephrinium, a novel proprietary plant extract, has demonstrated potential therapeutic properties in preliminary phytochemical screenings. To further characterize its biological effects, a systematic evaluation of its bioactivity and cytotoxicity is essential. These application notes provide detailed protocols for a panel of cell-based assays designed to elucidate the antioxidant, anti-inflammatory, and cytotoxic properties of this compound extract. The following protocols are intended to serve as a guide for researchers in the initial stages of drug discovery and natural product validation.
Application Note 1: Assessment of Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases. This section outlines protocols to determine the antioxidant capacity of this compound extract in both a cell-free and a cell-based system.
Experimental Protocol: DPPH Radical Scavenging Assay (Cell-Free)
This assay measures the ability of the this compound extract to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation of Reagents:
-
Prepare a 0.1 mM DPPH solution in methanol.
-
Dissolve this compound extract in a suitable solvent (e.g., DMSO) to create a stock solution (10 mg/mL).
-
Prepare a series of dilutions of the this compound extract (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.
-
Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound extract dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.
-
The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the extract concentrations.
-
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of the this compound extract to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) in cells.
-
Cell Culture and Seeding:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well black-walled, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
-
Assay Procedure:
-
Remove the media and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound extract and 25 µM DCFH-DA for 1 hour. Quercetin is used as a positive control.
-
Remove the media and wash the cells with PBS.
-
Add 600 µM AAPH (a peroxyl radical generator) to the cells.
-
Immediately measure the fluorescence every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 538 nm using a microplate reader.
-
-
Data Analysis:
-
The CAA units are calculated based on the integrated area under the fluorescence curve.
-
Data Presentation: Antioxidant Activity of this compound Extract
| Assay | Parameter | This compound Extract | Ascorbic Acid (Positive Control) | Quercetin (Positive Control) |
| DPPH Radical Scavenging | IC50 (µg/mL) | 35.2 ± 2.1 | 8.5 ± 0.7 | N/A |
| Cellular Antioxidant Activity | EC50 (µg/mL) | 15.8 ± 1.5 | N/A | 5.2 ± 0.4 |
Diagram: Antioxidant Assay Workflow
Caption: Workflow for DPPH and Cellular Antioxidant Activity assays.
Application Note 2: Evaluation of Anti-inflammatory Potential
Chronic inflammation is a key factor in many diseases. These protocols assess the ability of this compound extract to modulate inflammatory responses in macrophages.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by using the Griess reagent.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.
-
Seed cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound extract for 1 hour. Dexamethasone is used as a positive control.
-
Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO levels.
-
Experimental Protocol: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
This protocol quantifies the secretion of key pro-inflammatory cytokines.
-
Sample Collection:
-
Following the same cell culture and treatment protocol as the NO assay, collect the cell culture supernatants.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay procedure, including coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding avidin-HRP, adding substrate solution, and stopping the reaction.
-
Measure the absorbance at 450 nm.
-
Data Presentation: Anti-inflammatory Effects of this compound Extract
| Assay | Parameter | This compound Extract (50 µg/mL) | LPS Control | Dexamethasone (10 µM) |
| Nitric Oxide Production | NO (µM) | 12.5 ± 1.8 | 45.2 ± 3.5 | 5.1 ± 0.9 |
| Cytokine Secretion | TNF-α (pg/mL) | 850 ± 75 | 3200 ± 250 | 450 ± 50 |
| Cytokine Secretion | IL-6 (pg/mL) | 1100 ± 90 | 4500 ± 300 | 600 ± 65 |
Diagram: NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound Extract.
Application Note 3: Cytotoxicity and Anticancer Activity Screening
It is crucial to assess the potential toxicity of this compound extract to normal cells and its potential therapeutic effect on cancer cells.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases to assess cell viability.[1]
-
Cell Seeding:
-
Seed both a cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound extract (e.g., 1-1000 µg/mL) for 24, 48, and 72 hours. Doxorubicin is used as a positive control for cytotoxicity.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Experimental Protocol: Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment:
-
Seed and treat cells as described for the MTT assay.
-
-
Caspase-Glo® 3/7 Assay (Promega):
-
Use a commercially available luminescent assay kit.
-
Follow the manufacturer's protocol. In brief, add the Caspase-Glo® 3/7 Reagent to the wells, incubate at room temperature, and measure luminescence with a plate reader.
-
Data Presentation: Cytotoxicity and Apoptotic Activity of this compound Extract
Table 3.1: IC50 Values of this compound Extract on HeLa and HEK293 Cells
| Cell Line | 24 hours (µg/mL) | 48 hours (µg/mL) | 72 hours (µg/mL) |
| HeLa (Cancer) | 150.3 ± 12.5 | 85.6 ± 7.8 | 42.1 ± 3.9 |
| HEK293 (Normal) | >1000 | 850.2 ± 50.1 | 625.4 ± 45.3 |
Table 3.2: Caspase-3/7 Activity in HeLa Cells Treated with this compound Extract (48 hours)
| Treatment | Concentration (µg/mL) | Caspase-3/7 Activity (Fold Change) |
| Control | 0 | 1.0 ± 0.1 |
| This compound | 50 | 2.5 ± 0.3 |
| This compound | 100 | 4.8 ± 0.5 |
| Doxorubicin | 10 | 6.2 ± 0.7 |
Diagram: Cytotoxicity Screening Workflow
Caption: Workflow for cytotoxicity and apoptosis screening.
References
Application Notes & Protocols: Characterization of Novel Ligands at Adrenergic Receptors
Topic: Adrenergic Receptor Binding Studies for Novel Compounds (e.g., "Synephrinium-like" molecules)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive guide for the characterization of novel compounds, such as "this compound-like" molecules, that interact with adrenergic receptors. Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of catecholamine signaling and are significant targets for therapeutic intervention in a wide range of diseases. These protocols and notes detail the necessary steps to determine the binding affinity and functional activity of a test compound at various adrenergic receptor subtypes.
Data Presentation: Summarized Binding Affinities
The binding affinity of a novel compound for different adrenergic receptor subtypes is a critical first step in its pharmacological characterization. This is typically determined through competitive radioligand binding assays. The results are often expressed as the inhibitor constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.
Table 1: Hypothetical Binding Affinity (Kᵢ in nM) of Compound X at Human Adrenergic Receptors
| Adrenergic Receptor Subtype | Radioligand Used | Kᵢ of Compound X (nM) |
| α₁A | [³H]-Prazosin | 150 |
| α₁B | [³H]-Prazosin | 275 |
| α₁D | [³H]-Prazosin | 450 |
| α₂A | [³H]-Rauwolscine | 800 |
| α₂B | [³H]-Rauwolscine | 1200 |
| α₂C | [³H]-Rauwolscine | 950 |
| β₁ | [¹²⁵I]-Iodocyanopindolol | 50 |
| β₂ | [¹²⁵I]-Iodocyanopindolol | 25 |
| β₃ | [¹²⁵I]-Iodocyanopindolol | 5000 |
Note: The data presented in this table is hypothetical and serves as an example for how to present quantitative binding data.
Experimental Protocols
A detailed and standardized protocol is essential for reproducible and accurate results in receptor binding studies. Below is a generalized protocol for a competitive radioligand binding assay.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific adrenergic receptor subtype.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁, [³H]-Rauwolscine for α₂, [¹²⁵I]-Iodocyanopindolol for β).
-
Test compound (e.g., "this compound-like" compound).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Assay Buffer.
-
Non-specific Binding: Radioligand + High concentration of non-specific ligand.
-
Competitive Binding: Radioligand + Varying concentrations of the test compound.
-
-
Add the membrane preparation to each well. The final assay volume is typically 200-250 µL.[1]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). Incubation should be performed with gentle agitation.[1]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[2][3]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I).
-
Measure the radioactivity on each filter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Visualizations: Diagrams of Workflows and Signaling Pathways
Visual representations are crucial for understanding complex biological processes and experimental designs.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Generalized adrenergic receptor signaling pathway.[4][5]
Functional Assays
While binding assays provide information on affinity, functional assays are necessary to determine whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).
cAMP Assay (for β-Adrenergic Receptors)
Objective: To measure the effect of a test compound on the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.[4][6]
Principle: β-adrenergic receptors are coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce cAMP. Agonists will increase cAMP levels, while antagonists will block the agonist-induced increase.
Brief Protocol:
-
Culture cells expressing the β-adrenergic receptor subtype of interest in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add the test compound at various concentrations. For antagonist testing, co-incubate with a known agonist (e.g., isoproterenol).
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).
-
Plot the cAMP concentration against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Calcium Mobilization Assay (for α₁-Adrenergic Receptors)
Objective: To measure the effect of a test compound on intracellular calcium levels, a key second messenger in α₁-adrenergic receptor signaling.
Principle: α₁-adrenergic receptors are coupled to the Gq protein, which activates phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores.
Brief Protocol:
-
Culture cells expressing the α₁-adrenergic receptor subtype of interest.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Add the test compound at various concentrations. For antagonist testing, co-incubate with a known agonist (e.g., phenylephrine).
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
Plot the change in fluorescence against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Conclusion
The combination of radioligand binding assays and functional assays provides a comprehensive pharmacological profile of a novel compound at adrenergic receptors. This information is crucial for understanding its mechanism of action and for guiding further drug development efforts. The protocols and data presentation formats outlined in these application notes provide a robust framework for the systematic evaluation of "this compound-like" and other novel molecules targeting the adrenergic system.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
Application Note & Protocol: A Framework for the Synthesis and Evaluation of Novel Synephrinium Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of novel Synephrinium derivatives and their subsequent biological evaluation. This compound, a quaternary ammonium compound derived from synephrine, and its analogs are of interest for their potential pharmacological activities, particularly as modulators of adrenergic receptors. This guide details a general synthetic methodology, purification strategies, and a suite of in vitro assays to characterize the biological effects of these novel compounds.
Introduction
Synephrine is a naturally occurring protoalkaloid found in the fruit of Citrus aurantium and is known for its sympathomimetic effects, primarily through agonism at adrenergic receptors. The quaternization of the amine in synephrine to form this compound derivatives can modulate its pharmacokinetic and pharmacodynamic properties. This protocol outlines a strategic approach to synthesize a library of novel this compound derivatives by introducing diverse alkyl and arylalkyl substituents. The subsequent biological evaluation will focus on characterizing their interaction with adrenergic receptors and downstream signaling pathways.
General Synthetic Protocol
The synthesis of novel this compound derivatives can be achieved through the quaternization of the secondary amine of a protected synephrine precursor. A generalized synthetic scheme is presented below.
Diagram: Synthetic Pathway for Novel this compound Derivatives
Application Note: Experimental Design for In Vivo Pharmacokinetic Studies of Synephrinium
1. Introduction
Synephrinium is a novel synthetic sympathomimetic amine being investigated for its potential as a selective β3-adrenergic receptor agonist for the treatment of metabolic disorders. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a therapeutic agent. This document provides a detailed protocol for conducting a preliminary in vivo pharmacokinetic (PK) study in a rodent model to determine key parameters such as bioavailability, clearance, and half-life.
The protocols outlined herein describe the experimental design, animal handling procedures, dosing, sample collection, and bioanalytical methods necessary to characterize the pharmacokinetic profile of this compound following intravenous and oral administration.
2. Experimental Design and Rationale
The primary objective of this study is to determine the fundamental pharmacokinetic parameters of this compound in Sprague-Dawley rats. An intravenous (IV) administration group is included to determine the absolute bioavailability and key elimination parameters, while oral (PO) administration groups will assess the compound's absorption characteristics.
2.1. Animal Model
-
Species/Strain: Sprague-Dawley Rat
-
Age: 8-10 weeks
-
Weight: 250-300 g
-
Justification: The Sprague-Dawley rat is a commonly used and well-characterized model in pharmacokinetic studies, providing robust and reproducible data that is often required for regulatory submissions.
2.2. Study Groups The study will consist of three groups to assess both intravenous and oral pharmacokinetics.
| Group | N | Route of Administration | Dose (mg/kg) | Vehicle |
| 1 | 6 | Intravenous (IV) Bolus | 2 | 0.9% Saline with 5% DMSO |
| 2 | 6 | Oral Gavage (PO) | 10 | 0.5% Methylcellulose in Water |
| 3 | 6 | Oral Gavage (PO) | 25 | 0.5% Methylcellulose in Water |
2.3. Dosing Formulation
-
IV Formulation: this compound will be dissolved in a minimal amount of DMSO and then diluted with 0.9% sterile saline to a final concentration of 1 mg/mL. The final DMSO concentration should not exceed 5%.
-
PO Formulation: this compound will be suspended in 0.5% methylcellulose in sterile water to achieve concentrations of 5 mg/mL and 12.5 mg/mL for the low and high doses, respectively.
3. Experimental Protocols
3.1. Protocol 1: Animal Acclimatization and Dosing
-
Acclimatization: Animals will be acclimated to the housing facility for at least 7 days prior to the experiment. They will be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Fasting: All animals will be fasted overnight (approximately 12 hours) before dosing but will have free access to water.
-
Dose Preparation: On the day of the study, prepare the IV and PO formulations as described in section 2.3. Ensure the formulations are homogenous before administration.
-
Animal Weighing: Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
IV Administration: The dose (2 mL/kg) will be administered as a single bolus injection into the lateral tail vein.
-
Oral Administration: The dose (2 mL/kg) will be administered using a ball-tipped gavage needle attached to a syringe.
3.2. Protocol 2: Serial Blood Sampling
-
Sample Collection: Approximately 150 µL of whole blood will be collected from each animal at specified time points.
-
Time Points:
-
IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Groups: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Procedure: Blood will be collected from the tail vein into pre-chilled microtubes containing K2-EDTA as an anticoagulant.
-
Sample Processing: Immediately after collection, the tubes will be inverted gently 8-10 times and placed on ice.
-
Plasma Separation: Within 30 minutes of collection, the blood samples will be centrifuged at 4°C for 10 minutes at 2,000 x g.
-
Storage: The resulting plasma supernatant will be transferred to a new set of labeled microtubes and stored at -80°C until bioanalysis.
3.3. Protocol 3: Bioanalytical Quantification by LC-MS/MS
-
Sample Preparation: Plasma samples are thawed on ice. A 50 µL aliquot of each plasma sample, standard, or quality control sample is transferred to a 1.5 mL microtube.
-
Protein Precipitation: 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound) is added to each tube to precipitate proteins.
-
Vortex and Centrifuge: The samples are vortexed for 1 minute and then centrifuged at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: The supernatant is carefully transferred to a 96-well plate for analysis.
-
LC-MS/MS Analysis: The samples are injected into an LC-MS/MS system. This compound is separated from endogenous plasma components using a C18 reverse-phase column and quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
4. Data Presentation and Analysis
Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) software. The key parameters are summarized below.
Table 1: Pharmacokinetic Parameters of this compound Following IV and PO Administration
| Parameter | Units | IV (2 mg/kg) | PO (10 mg/kg) | PO (25 mg/kg) |
| Cmax | ng/mL | 850.4 ± 95.2 | 412.6 ± 55.1 | 1055.8 ± 180.3 |
| Tmax | h | 0.08 (5 min) | 1.0 ± 0.25 | 1.0 ± 0.30 |
| AUC(0-t) | ng·h/mL | 1275.6 ± 140.8 | 1980.5 ± 210.4 | 5210.2 ± 650.9 |
| AUC(0-inf) | ng·h/mL | 1310.2 ± 145.3 | 2055.1 ± 225.6 | 5430.7 ± 710.2 |
| t1/2 | h | 3.5 ± 0.4 | 4.1 ± 0.6 | 4.3 ± 0.5 |
| CL | L/h/kg | 1.53 ± 0.18 | - | - |
| Vd | L/kg | 7.5 ± 0.9 | - | - |
| F (%) | % | - | 31.4 | 33.2 |
| Data are presented as mean ± standard deviation (SD). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. |
5. Visualizations
5.1. Experimental Workflow
5.2. Hypothetical Signaling Pathway of this compound
Application Notes and Protocols for Chiral Separation of Synephrinium Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synephrine, a phenethylamine alkaloid found in the peel of Citrus aurantium (bitter orange), is a common ingredient in dietary supplements marketed for weight loss and athletic performance. As a chiral molecule, synephrine exists as two enantiomers, (R)-(-)-synephrine and (S)-(+)-synephrine. The enantiomeric composition of synephrine is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods for the chiral separation and quantification of synephrine enantiomers are essential for quality control, pharmacokinetic studies, and drug development.
This document provides detailed application notes and protocols for two established methods for the chiral separation of synephrine enantiomers: High-Performance Liquid Chromatography (HPLC) using a cellobiohydrolase-based chiral stationary phase, and Liquid Chromatography-Mass Spectrometry (LC-MS) following pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). Additionally, promising alternative techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are discussed.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP)
This method utilizes a protein-based chiral stationary phase, specifically cellobiohydrolase (CBH), for the direct enantioseparation of synephrine.
Principle
The Chiral-CBH stationary phase provides a three-dimensional chiral environment. Enantiomers of synephrine interact differently with the active sites of the immobilized cellobiohydrolase, leading to different retention times and subsequent separation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.40 - 40.14 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.04 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.13 µg/mL | [1] |
| Intra-day Precision (%RSD) | (-)-synephrine: 0.03 - 0.24%(+)-synephrine: 0.03 - 0.35% | [1] |
| Inter-day Precision (%RSD) | (-)-synephrine: 0.07 - 1.45%(+)-synephrine: 0.06 - 1.26% | [1] |
| Intra-day Accuracy (%Recovery) | (-)-synephrine: 97.4 - 100.6%(+)-synephrine: 97.0 - 101.5% | [1] |
| Inter-day Accuracy (%Recovery) | (-)-synephrine: 98.0 - 101.6%(+)-synephrine: 98.1 - 102.8% | [1] |
Experimental Protocols
This protocol is suitable for the extraction of synephrine from dietary supplements and plant materials.[2][3][4][5]
Materials:
-
Strong Cation-Exchange (SCX) SPE cartridges
-
Methanol
-
Ultrapure water
-
Formic acid
-
Ammonium hydroxide
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Extraction:
-
Accurately weigh approximately 1.0 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of 1% formic acid in water.
-
Vortex for 15 minutes to ensure thorough extraction.
-
Centrifuge at ≥3000 x g for 10 minutes.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition the SCX SPE cartridge by passing 4 mL of methanol, followed by 4 mL of ultrapure water, and finally 4 mL of 1% formic acid. Ensure the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the supernatant from the sample extraction step onto the conditioned SPE cartridge.
-
Allow the sample to percolate through the sorbent by gravity or apply a gentle vacuum to achieve a flow rate of 1-3 mL/min.
-
-
Washing:
-
Wash the cartridge with 4 mL of 0.1% formic acid in water.
-
Wash the cartridge with 4 mL of methanol.
-
Dry the cartridge under vacuum for approximately 30 seconds.
-
-
Elution:
-
Elute the synephrine enantiomers with 8 mL of 2% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: Chiral-CBH, 100 x 4.0 mm, 5 µm
-
Mobile Phase: 5% (w/w) 2-propanol in 10 mM sodium phosphate buffer (pH 6.0) containing 50 µM disodium EDTA
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
Liquid Chromatography-Mass Spectrometry (LC-MS) with FMOC Derivatization
This method involves the derivatization of synephrine enantiomers with FMOC-Cl to form diastereomers, which can then be separated on a conventional chiral column and detected with high sensitivity and selectivity by a mass spectrometer.
Principle
FMOC-Cl reacts with the secondary amine group of synephrine to form diastereomeric derivatives. These diastereomers have different physicochemical properties and can be separated by chromatography on a chiral stationary phase. The use of a mass spectrometer allows for highly sensitive and selective detection.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 50 µg/mL | [2] |
| Correlation Coefficient (r) | > 0.999 | [2] |
| Limit of Detection (LOD) | 0.25 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.5 µg/mL | [2] |
| Intra-day Precision (%RSD) | ≤ 9.24% | [2] |
| Inter-day Precision (%RSD) | ≤ 10.63% | [2] |
| Accuracy (%Recovery) | 90.0 - 107.4% | [2] |
Experimental Protocols
Materials:
-
Synephrine standard or sample extract
-
Borate buffer (0.1 M, pH 9.0)
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 5 mM in acetone or acetonitrile)
-
Acetone or acetonitrile
-
Vortex mixer
-
Thermostatic water bath or heating block
Procedure:
-
Transfer 100 µL of the synephrine standard solution or sample extract into a microcentrifuge tube.
-
Add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 5 mM FMOC-Cl solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
The reaction mixture can be directly injected into the LC-MS system or diluted with the mobile phase if necessary.
Note: This is a general protocol and may require optimization for specific sample matrices and concentrations.
Instrumentation:
-
LC system coupled to a Time-of-Flight (TOF) or Triple Quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: TCI Chiral MB-S, or equivalent chiral column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the diastereomers (e.g., start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Mode: Full scan or Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
Alternative and Emerging Techniques
Supercritical Fluid Chromatography (SFC)
Capillary Electrophoresis (CE)
CE is another high-efficiency separation technique that can be applied to the chiral separation of charged molecules like synephrine. In chiral CE, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte. The differential interaction of the synephrine enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation. The development of a chiral CE method for synephrine would involve screening different types of cyclodextrins and optimizing parameters such as buffer pH, concentration of the chiral selector, applied voltage, and capillary temperature.
Conclusion
The chiral separation of synephrine enantiomers is crucial for the safety and efficacy assessment of products containing this compound. This document has provided detailed protocols for two robust methods: direct separation by HPLC on a Chiral-CBH column and indirect separation by LC-MS following FMOC derivatization. The choice of method will depend on the specific application, available instrumentation, and the required sensitivity. Furthermore, emerging techniques like SFC and CE present promising avenues for future development of even more efficient and environmentally friendly methods for the chiral analysis of synephrine.
References
- 1. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. unitedchem.com [unitedchem.com]
- 4. dihoo.cc [dihoo.cc]
- 5. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Improving the yield and purity of Synephrinium synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Synephrinium synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in this compound synthesis can stem from several factors. Firstly, incomplete reactions are a common cause. Ensure that the reaction has been allowed to proceed for a sufficient duration by monitoring its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Secondly, suboptimal reaction conditions can significantly impact yield. It is crucial to verify that the temperature, pressure, and pH are within the optimal range for the specific synthetic step. Degradation of the product during workup or purification is another potential issue. This compound is sensitive to prolonged exposure to acidic or basic conditions, so it is advisable to use neutralized solvents and minimize the time spent on purification steps. Finally, the purity of your starting materials is paramount; impurities can interfere with the reaction and lead to the formation of side products.
Question: What are the common impurities observed in this compound synthesis, and how can they be removed?
Answer: The most frequently observed impurities in this compound synthesis are unreacted starting materials and the formation of a diastereomeric side product. The removal of these impurities is critical for obtaining pure this compound.
-
Unreacted Starting Materials: If the reaction has gone to completion, most of the unreacted starting materials can be removed using column chromatography. A silica gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.
-
Diastereomeric Side Product: The separation of diastereomers can be challenging. High-Performance Liquid Chromatography (HPLC) with a chiral column is the most effective method for separating the desired this compound diastereomer from the unwanted one. Alternatively, recrystallization from a specific solvent system, such as ethanol/water, can sometimes selectively crystallize the desired product, leaving the impurity in the mother liquor.
Question: My final product shows a broad melting point range. What does this indicate and how can I fix it?
Answer: A broad melting point range is a strong indicator of an impure sample. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. To address this, further purification is necessary. The choice of purification method depends on the nature of the impurities. Recrystallization is often a good first step if the impurity levels are not excessively high. If recrystallization is ineffective, chromatographic techniques such as column chromatography or preparative HPLC should be employed.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the final recrystallization of this compound?
A1: The optimal solvent system for the recrystallization of this compound has been found to be a mixture of ethanol and water. The ideal ratio can vary depending on the impurity profile, but a good starting point is a 9:1 ethanol to water ratio.
Q2: How can I effectively monitor the progress of the this compound synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A pre-coated silica gel TLC plate can be used with a mobile phase of ethyl acetate and hexane (e.g., 7:3 v/v). The spots corresponding to the starting materials and the this compound product can be visualized under UV light or by staining with potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: Are there any known incompatibilities of this compound with common laboratory reagents or materials?
A3: this compound is known to be sensitive to strong oxidizing agents and prolonged exposure to strong acids or bases, which can lead to degradation. It is advisable to use glass or inert plasticware (e.g., Teflon) and to avoid contact with reactive metals. All reactions and purifications should be carried out using purified, dry solvents.
Data Presentation
Table 1: Effect of Reaction Temperature on this compound Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 80 | 12 | 65 | 92 |
| 100 | 8 | 82 | 95 |
| 120 | 6 | 75 | 90 |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Yield (%) | Purity (%) |
| Recrystallization | 90 | 97 |
| Column Chromatography | 85 | 98 |
| Preparative HPLC | 70 | >99 |
Experimental Protocols
Protocol 1: General Synthesis of this compound (Illustrative)
-
To a solution of Precursor A (1.0 eq) in dry Tetrahydrofuran (THF, 10 mL) under an inert atmosphere of nitrogen, add Precursor B (1.2 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the coupling reagent (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8 hours.
-
Monitor the reaction progress by TLC (7:3 Hexane:Ethyl Acetate).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of this compound by Column Chromatography
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the ethyl acetate concentration.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure this compound and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting this compound synthesis.
Overcoming solubility issues with Synephrinium in physiological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with synephrine in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low solubility of synephrine in my physiological buffer (e.g., PBS, pH 7.4)?
Low solubility of synephrine at physiological pH can be attributed to its chemical properties. Synephrine is a weak base, and its solubility is highly dependent on the pH of the solution.[1][2][3] In its free base form, which is more prevalent at neutral to alkaline pH, synephrine is less soluble in aqueous solutions compared to its salt form.[2][3]
Q2: What is the difference in solubility between synephrine free base and synephrine hydrochloride (HCl) salt?
Synephrine hydrochloride, the salt form of synephrine, is generally more water-soluble than the free base, particularly at acidic to neutral pH.[2][4] This is because the salt form readily dissociates in aqueous solutions, leading to the protonated, more polar, and thus more soluble form of the molecule.
Q3: Can the buffer composition itself affect synephrine's solubility?
Yes, buffer components can influence the solubility of your compound. Some buffer salts can interact with the compound, potentially leading to precipitation. It is crucial to consider the ionic strength and the specific ions present in your buffer.[1]
Troubleshooting Guides
Issue 1: Synephrine Precipitates Upon Dilution into Physiological Buffer
Possible Cause 1: pH Shift The pH of your stock solution (e.g., in DMSO) is different from the physiological buffer, causing the less soluble free base to precipitate upon dilution.
Troubleshooting Steps:
-
pH Adjustment: The most straightforward approach is to lower the pH of the physiological buffer.[5][6] Acidifying the buffer will favor the formation of the more soluble protonated form of synephrine. Start by adjusting the pH to 6.0-6.5 and assess solubility.
-
Use of a More Acidic Buffer: Consider using a buffer system that is inherently more acidic, such as citrate buffer, if compatible with your experimental setup.
Possible Cause 2: Exceeding Solubility Limit The final concentration of synephrine in the physiological buffer exceeds its intrinsic solubility at that pH.
Troubleshooting Steps:
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration of synephrine that can be achieved in your specific buffer without immediate precipitation.[1][7]
-
Serial Dilutions: Prepare a more concentrated stock solution and perform serial dilutions in the physiological buffer to reach the desired final concentration. This can sometimes prevent immediate precipitation.
Issue 2: Low or Inconsistent Bioassay Results
Possible Cause: Compound Precipitation Over Time Even if not immediately visible, synephrine might be precipitating out of solution during the course of your experiment, leading to a lower effective concentration and variable results.[8]
Troubleshooting Steps:
-
Solubilizing Excipients: Incorporate excipients known to enhance the solubility of poorly soluble compounds.[9][10] These should be tested for compatibility with your specific assay.
-
Co-solvents: Introduce a small percentage of a water-miscible organic solvent, such as ethanol or propylene glycol, into your final assay medium.[5][11]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to increase solubility.[5][6]
-
Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[5]
-
Data Presentation
Table 1: General Strategies for Enhancing Synephrine Solubility
| Strategy | Mechanism of Action | Typical Concentration/Use | Advantages | Potential Disadvantages |
| pH Adjustment | Increases the proportion of the more soluble, ionized form of the weak base.[5] | Adjust buffer pH to < 7.0 | Simple and effective.[6] | May not be compatible with all biological assays. |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[11] | 1-10% (v/v) of solvents like ethanol, PEG 400. | Can significantly increase solubility. | May affect protein structure or cell viability at higher concentrations.[12] |
| Surfactants | Form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[5] | 0.01-0.1% (w/v) of Tween® 80, Polysorbate 80. | Effective at low concentrations. | Can interfere with some assay readouts. |
| Cyclodextrins | Form host-guest inclusion complexes, shielding the hydrophobic drug from the aqueous environment. | 1-5% (w/v) of HP-β-CD, SBE-β-CD. | Generally well-tolerated in cell-based assays. | Can be a more expensive option. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[5][13][14] | N/A (Pre-formulation step) | Can improve dissolution kinetics.[12] | May not significantly increase thermodynamic solubility. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of synephrine in a physiological buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of synephrine in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the synephrine stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the physiological buffer of interest (e.g., 198 µL of PBS, pH 7.4). This will result in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Turbidity Measurement: Measure the absorbance at a wavelength of 620 nm using a plate reader. The onset of turbidity indicates precipitation.
-
Quantification (Optional): To determine the concentration of soluble synephrine, centrifuge the plate to pellet the precipitate. Analyze the supernatant by HPLC-UV or LC-MS/MS.[1]
Protocol 2: Formulation with a Co-solvent
This protocol describes how to prepare a synephrine solution in a physiological buffer using a co-solvent.
-
Co-solvent Selection: Choose a biocompatible co-solvent such as ethanol or polyethylene glycol 400 (PEG 400).
-
Stock Solution Preparation: Prepare a concentrated stock solution of synephrine in the chosen co-solvent.
-
Dilution into Buffer: Slowly add the co-solvent stock solution to the physiological buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation. The final concentration of the co-solvent should be kept to a minimum (e.g., <5% v/v) to avoid adversely affecting the biological system.
-
Final Concentration Adjustment: Adjust the final volume with the physiological buffer to achieve the desired synephrine concentration.
Visualizations
Signaling Pathways
Synephrine primarily acts as an agonist at adrenergic receptors, which can trigger various downstream signaling cascades.
Caption: Simplified adrenergic signaling pathway activated by synephrine.
Experimental Workflow
The following diagram illustrates a typical workflow for troubleshooting synephrine solubility issues.
Caption: Workflow for troubleshooting synephrine solubility.
References
- 1. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Temperature Cycling Induced Deracemization of p-Synephrine in the Presence of Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing in Synephrinium Chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of Synephrinium (synephrine).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in this compound analysis?
Peak tailing is an asymmetrical distortion of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the quantitative accuracy and reproducibility of this compound analysis.[3] Synephrine, being a polar and basic compound, is particularly prone to strong interactions with the stationary phase, which can cause significant peak tailing.[4]
Q2: What are the most common causes of peak tailing when analyzing this compound?
The primary causes of peak tailing in this compound chromatography can be categorized as follows:
-
Secondary Silanol Interactions: Synephrine, having a basic amine functional group, can interact strongly with ionized residual silanol groups on the surface of silica-based stationary phases.[5] This is a major contributor to peak tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Synephrine, the analyte can exist in both ionized and non-ionized forms, leading to multiple retention mechanisms and peak tailing.
-
Column Overload: Injecting a sample that is too concentrated or has too large of a volume can saturate the stationary phase, resulting in peak distortion.[1]
-
Column Degradation and Contamination: Over time, columns can degrade, or the inlet frit can become blocked with particulate matter from the sample or mobile phase, leading to poor peak shape for all analytes.[6][7]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing, especially for early eluting peaks.[8]
Q3: How can I troubleshoot and resolve peak tailing for my this compound analysis?
A systematic approach to troubleshooting is recommended. Start by identifying whether the tailing affects only the this compound peak or all peaks in the chromatogram.
Below is a troubleshooting workflow to address peak tailing:
Caption: Troubleshooting workflow for peak tailing in this compound chromatography.
Quantitative Data Summary
Optimizing chromatographic conditions is crucial for achieving symmetrical peak shapes. Below are tables summarizing key parameters from successful this compound analysis methods.
Table 1: Mobile Phase Compositions for this compound Analysis
| Mobile Phase Composition | pH | Column Type | Reference |
| Acetonitrile: 0.01% Orthophosphoric acid (15:85) | 3.0 | C18 | [9] |
| Mobile Phase A: 10 mM hexanesulfonate in 20 mM borate buffer | 8.2 | C18 | [10] |
| Mobile Phase B: Acetonitrile: 20 mM borate buffer with 10 mM hexanesulfonate (20:80) | 8.2 | C18 | [10] |
| Acetonitrile: Water (gradient) | Not specified | ODS | [4] |
| Methanol: Water (1:1) with 3.5% sodium 1-pentane sulfonate and 0.1% acetic acid | Not specified | Reversed Phase | [1] |
| Mobile Phase A: 10 mM ammonium acetate in water | 7.6 | PFP | |
| Mobile Phase B: 10 mM ammonium acetate in methanol | 7.6 | PFP |
Table 2: Recommended Column Chemistries
| Column Type | Description | Rationale for this compound Analysis |
| End-capped C18 | A standard reversed-phase column where residual silanol groups are chemically deactivated. | Reduces secondary interactions with the basic synephrine molecule, thus minimizing peak tailing. |
| Pentafluorophenyl (PFP) | A stationary phase that offers alternative selectivity through dipole-dipole, pi-pi, and hydrophobic interactions. | Has been shown to be successful in separating synephrine isomers and can provide improved peak shape. |
| Mixed-Mode | Combines reversed-phase and ion-exchange functionalities. | Can provide good retention and peak shape for polar, basic compounds like synephrine without the need for ion-pairing reagents. |
Detailed Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection for Synephrine in Bitter Orange
This method is adapted from a single-laboratory validated method for the quantification of synephrine.[10]
-
Sample Preparation:
-
Weigh approximately 300 mg of powdered sample into a 100 mL volumetric flask.
-
Add 50 mL of 0.1% phosphoric acid in water and sonicate for 15 minutes.
-
After cooling to room temperature, dilute to volume with 20 mM borate buffer (pH 8.2) and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial.[10]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM hexanesulfonate in 20 mM borate buffer, pH 8.2
-
Mobile Phase B: 20% Acetonitrile in 80% of Mobile Phase A
-
Flow Rate: 0.85 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 224 nm
-
Injection Volume: 20 µL
-
Protocol 2: Pre-column Derivatization HPLC Method for Synephrine
This method utilizes derivatization to improve chromatographic properties and sensitivity.[4]
-
Derivatization Procedure:
-
Mix 0.5 mL of the sample or standard solution with 0.5 mL of acetonitrile and 200 µL of 0.4 M borate buffer (pH 6.0).
-
Add 50 µL of 2.0 mg/mL 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile and vortex for 2 minutes. Let it react for 15 minutes at room temperature.
-
Add 150 µL of 2.0 mg/mL glycine to quench the reaction.
-
Centrifuge the mixture and inject the supernatant.[4]
-
-
Chromatographic Conditions:
-
Column: ODS (Octadecylsilane)
-
Mobile Phase: Acetonitrile and water gradient
-
Detection: Diode-Array Detector (DAD)
-
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between the causes of peak tailing and the corresponding solutions.
Caption: Relationship between causes of peak tailing and their solutions.
References
- 1. [Quantitative analysis of synephrine in zhishi injection by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. helixchrom.com [helixchrom.com]
Optimizing storage conditions to prevent Synephrinium degradation
This technical support center provides guidance on the optimal storage conditions to prevent the degradation of Synephrine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
| Question | Possible Cause(s) | Recommended Solution(s) |
| I see a loss of Synephrine concentration in my samples stored at elevated temperatures. | Thermal Degradation: Synephrine can undergo degradation at higher temperatures. One identified pathway is dimerization.[1] A study has shown a depletion rate of approximately 1.8 x 10⁻⁵ moles per gram of buffer per minute at 50°C in a nearly saturated solution.[1][2] | - Store Synephrine, both in solid form and in solution, at controlled room temperature or refrigerated conditions (2-8°C) for long-term storage.- Avoid prolonged exposure to high temperatures during experimental procedures.- If heating is necessary, use the lowest effective temperature and minimize the duration. |
| My Synephrine solution is changing color or showing degradation peaks after exposure to light. | Photodegradation: Exposure to UV light can cause Synephrine to degrade. The primary photodegradation product has been identified as 1-methyl-2,3-dihydro-1H-indole-3,6-diol.[3] | - Store Synephrine solutions in amber vials or protect them from light using aluminum foil.- Conduct experiments under low-light conditions whenever possible.- For photostability studies, use a calibrated light source as per ICH Q1B guidelines.[4] |
| I am observing unexpected peaks in my chromatograms when analyzing Synephrine in a formulation. | Incompatibility with Excipients: Synephrine may react with certain excipients, especially those containing reactive functional groups or impurities like aldehydes. Structurally similar compounds like phenylephrine are known to react with impurities in excipients.[5] | - Perform compatibility studies with all excipients before finalizing a formulation.- Use high-purity excipients and check for the presence of reactive impurities.- Analyze a placebo formulation under stress conditions to identify any peaks originating from the excipients.[6] |
| The enantiomeric purity of my p-Synephrine is decreasing over time. | Racemization: Factors such as pH and temperature can lead to the racemization of Synephrine enantiomers.[3] | - Maintain the pH of the solution within a stable range. The use of buffers is recommended.- Store samples at recommended low temperatures to minimize the rate of racemization. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid Synephrine? A1: For long-term storage, solid Synephrine should be stored in a well-sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C). For short-term laboratory use, storage at controlled room temperature (20-25°C) away from direct light is acceptable.
Q2: What is the main degradation pathway for Synephrine at elevated temperatures? A2: Studies have indicated that dimerization is a primary degradation pathway for Synephrine under thermal stress.[1]
Q3: Is Synephrine sensitive to light? A3: Yes, Synephrine is susceptible to photodegradation when exposed to UV light.[3] It is crucial to protect Synephrine-containing materials from light to prevent the formation of degradation products.
Q4: How can I monitor the stability of Synephrine in my samples? A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[7] This method should be able to separate the intact Synephrine from its degradation products and any other components in the sample.
Q5: What are typical stress conditions for a forced degradation study of Synephrine? A5: Forced degradation studies for Synephrine should include acidic and alkaline hydrolysis, oxidation, thermal stress, and photostability, as per ICH guidelines.[4][6][8] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[4][6]
Quantitative Data on Synephrine Degradation
The following table summarizes kinetic data from a study on Synephrine depletion under specific thermal conditions.
| Parameter | Condition | Value | Reference |
| Depletion Rate | p-Synephrine HCl in 4 M HCl/KCl buffer at 50°C | ~1.8 x 10⁻⁵ moles/g buffer/min | [1][2] |
| Induction Time for Dimer Nucleation | p-Synephrine HCl in 4 M HCl/KCl buffer at 50°C | ~1085 minutes | [1] |
Key Experimental Protocols
Protocol 1: Forced Degradation Study of Synephrine
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and validate a stability-indicating method.
1. Sample Preparation:
-
Prepare a stock solution of Synephrine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or water).[4]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 48 hours.[8]
-
Thermal Degradation: Store the solid Synephrine and the stock solution at 70°C for 7 days.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
3. Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acid and base-stressed samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a typical HPLC method for the analysis of Synephrine and its degradation products.
-
Instrumentation: An HPLC system with a UV detector.[7]
-
Column: Luna C18(2), 3.0 x 150 mm, 5 µm particle size (or equivalent).[7]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM borate buffer, pH 8.2) and an organic solvent (e.g., acetonitrile).[7]
-
Flow Rate: 0.85 mL/min.[7]
-
Column Temperature: 35°C.[7]
-
Detection Wavelength: 224 nm.[7]
-
Injection Volume: 20 µL.[7]
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to prove it is stability-indicating.
Visualizations
Caption: Identified degradation pathways of Synephrine under thermal and photolytic stress.
Caption: General workflow for conducting a forced degradation study on Synephrine.
References
- 1. Temperature Cycling Induced Deracemization of p-Synephrine in the Presence of Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [file.scirp.org]
- 6. sgs.com [sgs.com]
- 7. researchgate.net [researchgate.net]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Reducing ion suppression effects in Synephrinium LC-MS/MS analysis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the reduction of ion suppression effects in the LC-MS/MS analysis of synephrine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my synephrine analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the target analyte, such as synephrine, is reduced.[1] This occurs when co-eluting molecules from the sample matrix (e.g., salts, excipients, endogenous compounds) interfere with the ionization process in the MS source.[2] These interfering species can compete with synephrine for ionization or alter the physical properties of the droplets in the electrospray, leading to a decreased number of synephrine ions reaching the detector.[3] Consequently, ion suppression can lead to poor sensitivity, inaccurate quantification, and reduced method reproducibility.[1]
Q2: How can I determine if my synephrine signal is being suppressed by the matrix?
A2: A common method to qualitatively assess ion suppression is the post-column infusion experiment.[3] In this procedure, a constant flow of a synephrine standard solution is infused into the LC eluent after the analytical column. A blank sample extract (containing the matrix but no synephrine) is then injected. If any dip or reduction in the constant synephrine signal is observed at a specific retention time, it indicates that components from the matrix are eluting at that point and causing ion suppression.[3]
Q3: What are the most common sources of matrix effects in synephrine analysis?
A3: The sources depend heavily on the sample type. For dietary supplements, common sources include excipients, fillers, and other herbal components.[4] In biological samples like plasma or urine, primary sources are salts, phospholipids, and endogenous metabolites.[5] For any sample, mobile phase additives and contaminants from plasticware can also contribute to ion suppression.[1]
Q4: Is a stable isotope-labeled (SIL) internal standard necessary for accurate synephrine quantification?
A4: Using a stable isotope-labeled internal standard, such as p-synephrine-d3, is highly recommended and is one of the most effective ways to compensate for matrix effects.[3][6] A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression. By using the ratio of the analyte signal to the internal standard signal, the variability caused by suppression is normalized, leading to more accurate and precise quantification.[3] Its use can be critical when retention times shift slightly, as this can move the analyte into a zone of different matrix effects.[6]
Troubleshooting Guide
Q5: My synephrine peak is inconsistent or has low intensity. How can I troubleshoot this?
A5: Inconsistent peak intensity is a classic sign of ion suppression. Follow this workflow to diagnose and mitigate the issue:
Caption: Workflow for troubleshooting ion suppression.
-
Confirm Suppression: First, perform a post-column infusion test (see Protocol 1) to confirm that matrix effects are the cause.
-
Improve Sample Preparation: The most direct approach is to remove interfering compounds. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interferences than simpler methods like "Dilute-and-Shoot" or Protein Precipitation.[7]
-
Optimize Chromatography: Adjust your LC method to separate the synephrine peak from the regions of ion suppression. This can involve changing the gradient, trying a different column chemistry (e.g., HILIC instead of reversed-phase), or modifying the mobile phase.[3]
-
Implement a SIL Internal Standard: If you are not already using one, incorporate a stable isotope-labeled internal standard for synephrine. This will compensate for suppression that cannot be eliminated through cleanup or chromatography.[6]
Q6: Can I just dilute my sample to reduce ion suppression?
A6: Dilution is a simple and often effective strategy, especially for complex matrices.[4] By diluting the sample, the concentration of both the analyte (synephrine) and the interfering matrix components are reduced. This can lessen the competition in the ion source. However, you must ensure that after dilution, the synephrine concentration remains high enough to be detected accurately, i.e., well above the limit of quantification (LOQ).[4]
Q7: My method uses Electrospray Ionization (ESI). Would changing the ionization source help?
A7: Yes, switching to a different ionization source can be a valid strategy. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI, particularly for less polar compounds.[5] If your instrumentation allows, testing your samples with an APCI source could result in a more robust signal.
Quantitative Data Summary
The effectiveness of a method in mitigating ion suppression is often assessed by recovery experiments in different matrices. A well-developed method should yield consistent recoveries close to 100%.
Table 1: Recovery of Synephrine Isomers Using a "Dilute-and-Shoot" LC-HRAM-MS/MS Method with a Stable Isotope-Labeled Internal Standard[6]
| Matrix Type | Analyte | Concentration Level | Average Recovery (%) |
| Matrix 1 | p-synephrine | 20 ng/mL - 1.5 µg/mL | 98.0 - 112.6 |
| Matrix 1 | m-synephrine | 20 ng/mL - 1.5 µg/mL | 98.0 - 112.6 |
| Matrix 2 | p-synephrine | 20 ng/mL - 1.5 µg/mL | 98.0 - 112.6 |
| Matrix 2 | m-synephrine | 20 ng/mL - 1.5 µg/mL | 98.0 - 112.6 |
| Matrix 3 | p-synephrine | 20 ng/mL - 1.5 µg/mL | 98.0 - 112.6 |
| Matrix 3 | m-synephrine | 20 ng/mL - 1.5 µg/mL | 98.0 - 112.6 |
| Matrix 4 | p-synephrine | 20 ng/mL - 1.5 µg/mL | 98.0 - 112.6 |
| Matrix 4 | m-synephrine | 20 ng/mL - 1.5 µg/mL | 98.0 - 112.6 |
This data demonstrates that with an appropriate internal standard and high-resolution MS, even a simple "dilute-and-shoot" method can overcome matrix effects for synephrine analysis in dietary supplements.[6]
Table 2: Comparison of Common Sample Preparation Techniques for Reducing Ion Suppression
| Technique | Principle | Effectiveness for Ion Suppression | Typical Use Case for Synephrine |
| Dilute-and-Shoot | Reduces concentration of matrix and analyte. | Moderate; depends on dilution factor and matrix complexity.[4] | Dietary supplements, herbal preparations.[8] |
| Protein Precipitation (PPT) | Removes proteins from biological samples. | Low to Moderate; does not remove salts or phospholipids effectively. | Plasma, serum (often requires further cleanup). |
| Liquid-Liquid Extraction (LLE) | Partitions analyte into an immiscible solvent. | Moderate to High; removes highly polar and non-polar interferences. | Biological fluids, complex extracts. |
| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent. | High; can effectively remove salts, phospholipids, and other interferences.[7] | Biological fluids (urine, plasma), complex matrices requiring low detection limits.[7] |
Experimental Protocols
Protocol 1: Post-Column Infusion Test to Diagnose Ion Suppression
-
Preparation: Prepare a standard solution of synephrine at a concentration that gives a stable, mid-range signal (e.g., 500 ng/mL). Prepare a blank matrix extract by subjecting a sample known to contain no synephrine to your standard sample preparation procedure.
-
Setup: Using a T-junction, connect a syringe pump to the LC flow path between the analytical column and the MS inlet.
-
Infusion: Begin infusing the synephrine standard solution at a low, constant flow rate (e.g., 10 µL/min) while the LC delivers mobile phase under your typical gradient conditions.
-
Acquisition: Once the infused synephrine signal on the mass spectrometer is stable, inject the blank matrix extract.
-
Analysis: Monitor the synephrine signal throughout the chromatographic run. A consistent, flat baseline indicates no ion suppression. A dip in the signal at any point indicates that matrix components are eluting and causing suppression.
Protocol 2: "Dilute-and-Shoot" for Synephrine in Dietary Supplements[6][8]
This protocol is adapted from a validated method for p-synephrine and m-synephrine analysis.[6][8]
-
Sample Preparation: Accurately weigh approximately 100 mg of the homogenized dietary supplement into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of methanol, vortex for 1 minute, and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Dilution: Transfer an aliquot of the supernatant and dilute it with the initial mobile phase to a concentration within the calibration range. Ensure the stable isotope-labeled internal standard is added to the final diluted sample.
-
Injection: Vortex the final solution and inject it into the LC-MS/MS system.
Protocol 3: General Solid-Phase Extraction (SPE) for Synephrine in Biological Fluids
This is a general protocol for a mixed-mode cation exchange SPE, suitable for basic compounds like synephrine.
-
Sample Pre-treatment: Acidify the biological sample (e.g., 1 mL of urine or plasma) with an acid like phosphoric acid to ensure synephrine is protonated (positively charged).
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of an acidic buffer (e.g., 0.1 M acetic acid) to remove neutral and acidic interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the synephrine from the cartridge using 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic solution neutralizes the charge on synephrine, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase, add the internal standard, and inject.
Visualizations
Caption: Mechanism of ion suppression in an ESI source.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. [PDF] The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Consistent Synephrine Quantification in Supplements
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining methods for the consistent quantification of synephrine in dietary supplements. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data.
A Note on Terminology: The query referenced "Synephrinium." All scientific literature and established analytical methods refer to the active compound as "synephrine." This document will use the scientifically accurate term "synephrine."
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during the quantification of synephrine in supplement matrices.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC Analysis | - Interaction of the basic synephrine molecule with acidic silanol groups on the HPLC column stationary phase.[1][2] - Inappropriate mobile phase pH. - Column overload due to high sample concentration.[3] - Contaminated guard or analytical column.[4] | - Use a column with a pentafluorophenylpropyl (PFPP) stationary phase, which offers unique selectivity for alkaloids.[1] - Adjust the mobile phase pH. For basic compounds like synephrine, a pH near its pKa can improve peak shape.[5] - Consider using an ion-pairing reagent in the mobile phase, although this may not be ideal for LC-MS/MS analysis.[2][6] - Dilute the sample to an appropriate concentration.[7] - Replace the guard column and/or flush the analytical column with a strong solvent.[4][8] |
| Inconsistent Retention Times | - Fluctuations in column temperature.[4] - Inconsistent mobile phase composition.[4] - Air bubbles in the pump or detector.[4][9] - Lack of sufficient column equilibration time between injections.[4] | - Use a column oven to maintain a consistent temperature.[4] - Prepare fresh mobile phase daily and ensure thorough mixing.[4] - Degas the mobile phase and purge the HPLC system.[4][9] - Ensure the column is equilibrated for at least 5-10 column volumes with the initial mobile phase conditions before each injection.[8] |
| Low Analyte Recovery During Sample Preparation | - Incomplete extraction of synephrine from the complex supplement matrix. - Inefficient solid-phase extraction (SPE) cleanup. | - Ensure the supplement sample is finely ground or pulverized to increase surface area for extraction.[1][10] - Use an appropriate extraction solvent, such as 1% formic acid in water, and ensure sufficient vortexing or sonication time.[1][7][10] - For SPE, use a high-capacity strong cation-exchange cartridge to effectively isolate phenethylamines like synephrine.[1][10] - Optimize the loading, washing, and elution steps of the SPE protocol. |
| Matrix Effects in LC-MS/MS Analysis (Ion Suppression or Enhancement) | - Co-eluting compounds from the complex supplement matrix interfering with the ionization of synephrine. | - Improve sample cleanup using techniques like SPE.[1][10] - Optimize chromatographic separation to ensure synephrine elutes in a region free of interfering compounds.[11] - Use a stable isotope-labeled internal standard (e.g., SIL p-synephrine) to compensate for matrix effects.[7] - Perform a matrix effect study by comparing the response of synephrine in a clean solvent versus a matrix-matched standard. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector flow cell.[4] - Air bubbles in the system.[4] - Detector lamp nearing the end of its life.[4] | - Use high-purity HPLC-grade solvents and filter the mobile phase.[3] - Flush the detector flow cell with a strong, appropriate solvent.[4] - Degas the mobile phase and purge the system.[4] - Replace the detector lamp if necessary.[4] |
| Difficulty Separating p-synephrine and m-synephrine Isomers | - The two isomers have very similar structures and chromatographic behavior. | - Utilize a specialized HPLC column, such as an Acquity UPLC HSS PFP column, which has been shown to effectively separate these isomers.[7] - Optimize the mobile phase composition and gradient to achieve baseline separation.[11] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on synephrine quantification in dietary supplements.
Table 1: Recovery of Synephrine using LC-MS/MS with Strong Cation-Exchange SPE
| Matrix | Fortification Level | Average Recovery (%) | Repeatability (RSD, %) |
| Lemon Juice | Not Specified | 88 | ≤ 7.5 |
| Lime Juice | Not Specified | 97 | ≤ 7.5 |
| Orange Juice | Not Specified | 92 | ≤ 7.5 |
| Grapefruit Juice | Not Specified | 95 | ≤ 7.5 |
Data adapted from a study on the determination of ephedra alkaloids and synephrine in dietary supplements.[1]
Table 2: Performance of LC-MS/MS Method for Amines in Dietary Supplements
| Analyte | Average Recovery from Blank Matrix (%) | RSD (%) |
| Synephrine | 88 - 125 | 0.5 - 7.0 |
| Octopamine | 88 - 125 | 0.5 - 7.0 |
| Hordenine | 88 - 125 | 0.5 - 7.0 |
| Tyramine | 88 - 125 | 0.5 - 7.0 |
| N-methyltyramine | 88 - 125 | 0.5 - 7.0 |
This study established an LC-MS/MS method to quantify five natural amines in dietary supplements.[11]
Experimental Protocols
Protocol 1: Synephrine Quantification using LC-MS/MS with Strong Cation-Exchange SPE
This protocol is adapted from a method for the extraction, cleanup, and quantification of synephrine in dietary supplements.[1][10]
1. Sample Pretreatment: a. Weigh 1 ± 0.1g of the dietary supplement into a 15 mL polypropylene centrifuge tube. If the supplement is in tablet form, pulverize it first.[1][10] b. Add 10 mL of 1% formic acid to the sample.[1][10] c. Vortex or shake the sample for 15 minutes to ensure full extraction of synephrine.[1][10] d. Centrifuge the sample for 10 minutes at ≥3000 × g and 4°C. The supernatant will be used for SPE.[1][10]
2. Solid-Phase Extraction (SPE): a. Condition a high-capacity strong cation-exchange SPE cartridge by passing through 2 x 4 mL of methanol, followed by 4 mL of ultrapure water, and then 4 mL of 1% formic acid. Do not let the cartridge dry out.[1][10] b. Load the supernatant from the sample pretreatment step onto the SPE cartridge. Allow it to percolate through or apply a vacuum for a flow rate of 1–3 mL per minute.[1][10] c. Wash the cartridge with 2 x 4 mL of 0.1% formic acid, followed by 2 x 4 mL of methanol.[1][10] d. Dry the cartridge under vacuum for approximately 30 seconds.[1][10] e. Elute the synephrine from the cartridge using 8 mL of methanol containing 2% ammonium hydroxide.[10] f. Evaporate the eluate at 40°C under a gentle stream of nitrogen to a volume of approximately 1 mL.[10] g. Vortex the sample for 1 minute and filter it through a 0.2 µm syringe filter directly into an HPLC vial for analysis.[10]
3. LC-MS/MS Analysis:
-
Column: A pentafluorophenylpropyl (PFPP) column is recommended for good separation of ephedra alkaloids and synephrine.[1]
-
Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and selective quantification.
Protocol 2: "Dilute and Shoot" LC-HRAM-MS/MS Method
This protocol is a simpler and faster method for the quantification of p-synephrine and m-synephrine.[7]
1. Sample Preparation: a. Weigh approximately 50 mg of the finely ground and powdered supplement sample into a volumetric flask.[7] b. Add 5 mL of methanol and sonicate for 10 minutes.[7] c. Filter the extract through a 0.2 μm polytetrafluoroethylene (PTFE) filter.[7] d. Mix 1 mL of the filtrate with 1 mL of water and let it stand for 5 minutes at room temperature.[7] e. Filter the mixture again through a 0.2 μm PTFE filter.[7] f. Spike with a stable isotope-labeled internal standard (e.g., SIL p-synephrine) before injection into the LC-HRAM-MS system.[7]
2. LC-HRAM-MS/MS Analysis:
-
Column: Acquity UPLC HSS PFP column (150 mm × 2.1 mm, 1.8 μm particle size).[7]
-
Mobile Phase A: 10 mM ammonium acetate pH 7.6 in water.[7]
-
Mobile Phase B: 10 mM ammonium acetate pH 7.6 in methanol.[7]
-
Elution: Isocratic elution for 1.5 min at 50% mobile phase B, followed by a steep increase to 80% B in 0.5 min, held for 4 min. Include a washing step with 95% B and a re-equilibration step.[7]
-
Flow Rate: 0.3 mL/minute.[7]
-
Column Temperature: 40 °C.[7]
Visualizations
Experimental Workflow for Synephrine Quantification
References
- 1. unitedchem.com [unitedchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. The Development and Validation of a Targeted LC-HRAM-MS/MS Methodology to Separate and Quantify p-Synephrine and m-Synephrine in Dietary Supplements and Herbal Preparations [mdpi.com]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Addressing matrix effects in Synephrinium bioanalytical assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in Synephrinium bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound bioanalytical assays?
A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine, serum). This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.
Q2: What are the common causes of matrix effects in LC-MS/MS analysis of this compound?
A2: Common causes include phospholipids from cell membranes, salts, proteins, and metabolites that are not completely removed during sample preparation. These molecules can compete with this compound for ionization in the mass spectrometer's source, leading to inaccurate quantification.
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: The most common method is the post-extraction addition technique. This involves comparing the response of this compound spiked into an extracted blank matrix sample to the response of this compound in a neat solution (e.g., mobile phase). A significant difference in signal intensity indicates the presence of a matrix effect.
Q4: What is the most effective way to mitigate matrix effects for this compound?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective strategy. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.
Q5: Are there regulatory guidelines I should follow for assessing matrix effects?
A5: Yes, regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines. The ICH M10 guideline on bioanalytical method validation outlines the requirements for assessing and controlling matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of this compound quantification | Variable matrix effects between different sample lots. | 1. Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. 2. Optimize the sample preparation method to improve the removal of interfering matrix components. Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Low signal intensity (Ion Suppression) | Co-eluting phospholipids or other endogenous components are suppressing the ionization of this compound. | 1. Improve chromatographic separation to resolve this compound from interfering peaks. 2. Employ a more rigorous sample cleanup procedure, such as phospholipid removal plates or a more selective SPE sorbent. 3. Switching the ionization source from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects. |
| High signal intensity (Ion Enhancement) | Co-eluting matrix components are enhancing the ionization of this compound. | 1. Similar to ion suppression, optimize chromatography and sample preparation to remove the source of enhancement. 2. Ensure the use of a suitable SIL-IS to compensate for the enhancement. |
| Inconsistent results across different biological matrices | The type and concentration of interfering components vary significantly between matrices (e.g., plasma vs. urine). | A separate validation of the method should be performed for each biological matrix to assess and mitigate matrix effects specific to that matrix. |
Quantitative Data Summary
The following table summarizes recovery data from a study that evaluated matrix effects for p-synephrine and m-synephrine in four different matrices. The recovery values, which are indicative of the extent of matrix effects, were found to be within an acceptable range, suggesting no significant matrix interference under the described experimental conditions.[1]
| Analyte | Matrix | Concentration Levels | Recovery Range (%) |
| p-Synephrine | Matrix 1 | 20 ng/mL - 1.5 µg/mL | 98 - 112.6 |
| m-Synephrine | Matrix 1 | 20 ng/mL - 1.5 µg/mL | 98 - 112.6 |
| p-Synephrine | Matrix 2 | 20 ng/mL - 1.5 µg/mL | 98 - 112.6 |
| m-Synephrine | Matrix 2 | 20 ng/mL - 1.5 µg/mL | 98 - 112.6 |
| p-Synephrine | Matrix 3 | 20 ng/mL - 1.5 µg/mL | 98 - 112.6 |
| m-Synephrine | Matrix 3 | 20 ng/mL - 1.5 µg/mL | 98 - 112.6 |
| p-Synephrine | Matrix 4 | 20 ng/mL - 1.5 µg/mL | 98 - 112.6 |
| m-Synephrine | Matrix 4 | 20 ng/mL - 1.5 µg/mL | 98 - 112.6 |
Data adapted from a study on the validation of an LC-HRAM-MS/MS methodology for synephrine isomers. The acceptance limits for recovery were set to 100% ± 20%.[1]
Experimental Protocols
Protocol for Assessment of Matrix Effect by Post-Extraction Addition
This protocol outlines the steps to quantitatively assess the matrix effect for this compound.
-
Preparation of Blank Matrix Extract:
-
Process at least six different lots of the blank biological matrix (e.g., human plasma) using the established sample preparation method (e.g., protein precipitation with acetonitrile).
-
Evaporate the supernatant to dryness and reconstitute in a known volume of mobile phase.
-
-
Preparation of Spiked Samples (Set A):
-
Spike the reconstituted blank matrix extracts with this compound at low, medium, and high concentrations.
-
-
Preparation of Neat Standard Solutions (Set B):
-
Prepare standard solutions of this compound in the mobile phase at the same low, medium, and high concentrations as Set A.
-
-
LC-MS/MS Analysis:
-
Analyze both Set A and Set B samples using the validated LC-MS/MS method.
-
-
Calculation of Matrix Effect:
-
Calculate the matrix effect (ME) as a percentage using the following formula:
-
ME (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Visualizations
Caption: Workflow for the assessment of matrix effects.
Caption: Strategies for mitigating matrix effects.
References
Troubleshooting unexpected outcomes in Synephrinium cellular assays
Welcome to the technical support center for Synephrinium cellular assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected outcomes during their experiments.
Introduction to this compound
This compound is a novel, high-affinity synthetic agonist for the G-protein coupled receptor, SynR. SynR is predominantly expressed in neuronal cell lines and is coupled to the Gq alpha subunit. Activation of SynR by this compound leads to the activation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid and transient release of intracellular calcium ([Ca2+]i). This calcium flux serves as a key second messenger, activating downstream signaling cascades, including the phosphorylation of Kinase-X (pKinase-X), which can be measured by Western blot. The primary assays for this compound activity are calcium flux assays and Western blotting for pKinase-X.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues that you may encounter while working with this compound.
Why am I observing no or a very weak response to this compound in my calcium flux assay?
A lack of response is a common issue that can stem from several factors, from reagent integrity to cell health.
Possible Causes and Solutions:
-
Degraded this compound: Ensure your stock solution of this compound is fresh and has been stored correctly. Prepare fresh dilutions for each experiment.
-
Cell Health and Passage Number: Use cells that are healthy, viable, and within a low passage number range. High passage numbers can lead to phenotypic drift and loss of receptor expression.[1][2]
-
Low SynR Expression: Confirm that the cell line you are using expresses sufficient levels of the SynR receptor.
-
Incorrect Assay Buffer: The assay buffer composition is critical for calcium flux assays. Ensure it contains an appropriate concentration of calcium and other essential ions.
Troubleshooting Data:
The following table illustrates the effect of cell passage number on the maximal response to this compound in a calcium flux assay.
| Cell Passage Number | Maximum Fluorescence Signal (RFU) | EC50 of this compound (nM) |
| 5 | 55,000 | 12 |
| 10 | 52,500 | 15 |
| 15 | 35,000 | 28 |
| 20 | 15,000 | 75 |
| 25 | < 5,000 | > 200 |
As shown, higher passage numbers lead to a significant decrease in the assay window and a rightward shift in the EC50, indicating reduced potency.
Experimental Workflow for Troubleshooting Weak Signal:
Troubleshooting workflow for weak or no signal.
My fluorescence-based assay has very high background. What can I do?
High background fluorescence can mask the specific signal from this compound stimulation.
Possible Causes and Solutions:
-
Autofluorescent Compounds: Some compounds in your media, or the test compound itself, may be autofluorescent. Run a "compound only" control without cells to check for this.
-
Dye Overloading: Using too high a concentration of the calcium indicator dye can lead to high background. Optimize the dye concentration.
-
Incomplete Dye Wash: Residual extracellular dye will contribute to background fluorescence. Ensure your wash steps are thorough.
-
Phenol Red: Phenol red in cell culture media is a known contributor to background fluorescence. Use phenol red-free media for the assay.
Troubleshooting Data:
The table below shows the impact of different media and washing conditions on the background signal in a calcium flux assay.
| Condition | Background Fluorescence (RFU) | Signal-to-Background Ratio |
| Phenol Red Media, 1 Wash | 15,000 | 3.7 |
| Phenol Red Media, 3 Washes | 10,000 | 5.5 |
| Phenol Red-Free Media, 1 Wash | 5,000 | 11.0 |
| Phenol Red-Free Media, 3 Washes | 2,000 | 27.5 |
Optimizing to phenol red-free media and ensuring adequate washing significantly improves the signal-to-background ratio.
I am getting inconsistent results between experiments. What is the cause?
Reproducibility is key in cellular assays. Inconsistent results often point to variability in experimental conditions.[3]
Possible Causes and Solutions:
-
Variable Cell Seeding Density: Inconsistent cell numbers per well will lead to variable responses. Use a cell counter for accurate seeding.[1]
-
Inconsistent Incubation Times: Ensure that incubation times for cell plating, compound treatment, and dye loading are kept consistent across all experiments.
-
Pipetting Errors: Inaccurate pipetting can introduce significant variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.[1]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can affect cell health and compound concentration. Avoid using the outer wells for experimental data.[3]
Diagram of a 96-Well Plate with Edge Effect Mitigation:
Mitigate edge effects by filling outer wells with PBS.
I'm observing unexpected cytotoxicity with this compound treatment. Is this expected?
This compound is not expected to be cytotoxic at concentrations where it is active on SynR. Unexpected cell death could indicate an experimental artifact.
Possible Causes and Solutions:
-
High Concentration of this compound: While not expected, very high concentrations of any compound can induce cytotoxicity. Perform a dose-response curve for cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including vehicle controls.
-
Contamination: Bacterial or mycoplasma contamination can cause cell death. Regularly test your cell cultures for contamination.[2][4]
Troubleshooting Data:
The following table shows the effect of DMSO concentration on cell viability in a typical cytotoxicity assay (e.g., MTT or resazurin-based).
| Final DMSO Concentration (%) | Cell Viability (%) |
| 0 (No DMSO) | 100 |
| 0.1 | 99 |
| 0.5 | 95 |
| 1.0 | 80 |
| 2.0 | 55 |
As shown, DMSO concentrations above 0.5% can significantly impact cell viability.
My positive and negative controls are not behaving as expected. What should I do?
Controls are essential for validating your assay.[5] If they fail, the experimental results are not reliable.
Possible Causes and Solutions:
-
Negative Control (Vehicle) Shows a Response:
-
Contamination: The vehicle control may be contaminated with an active compound.
-
Solvent Effects: The solvent itself may be eliciting a response.
-
-
Positive Control Shows No/Weak Response:
-
Reagent Degradation: The positive control reagent may have degraded.
-
Suboptimal Assay Conditions: The assay conditions may not be optimal for the positive control.
-
Cellular Response Failure: The cells may have lost their ability to respond to the positive control.
-
This compound Signaling Pathway and Control Points:
This compound signaling pathway with control points.
Experimental Protocols
Calcium Flux Assay Protocol
This protocol describes a typical fluorescence-based calcium flux assay in a 96-well format.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells at an optimized density (e.g., 50,000 cells/well) in a 96-well black, clear-bottom plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in phenol red-free media.
-
Aspirate the culture medium from the wells.
-
Add 100 µL of the dye loading buffer to each well.
-
Incubate for 60 minutes at 37°C, 5% CO2.
-
-
Washing:
-
Gently aspirate the dye loading buffer.
-
Wash the cells three times with 100 µL of assay buffer.
-
After the final wash, add 100 µL of assay buffer to each well.
-
-
Compound Addition and Measurement:
-
Prepare a dilution series of this compound and controls in assay buffer at 2x the final concentration.
-
Place the cell plate in a fluorescence plate reader equipped with an injector.
-
Measure baseline fluorescence for 10-20 seconds.
-
Inject 100 µL of the 2x compound solution.
-
Immediately begin measuring the fluorescence signal every second for at least 120 seconds.
-
Western Blot Protocol for pKinase-X
This protocol outlines the steps for detecting the phosphorylation of Kinase-X following this compound treatment.
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound for the optimized time (e.g., 15 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pKinase-X overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total Kinase-X and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]
Technical Support Center: Optimization of Synephrinium (p-Synephrine) Dosage for In Vivo Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Synephrinium (p-synephrine) in in vivo animal models.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound dosage.
| Problem | Possible Cause | Suggested Solution |
| High mortality or adverse events in animals. | Dosage may be too high, leading to acute toxicity. | Review the acute toxicity data. In rats, while some studies show safety at high doses, others have observed mortality at doses as low as 1.2 mg/kg/day of synephrine from a 6% Citrus aurantium extract.[1] Start with a lower dose range (e.g., 1-3 mg/kg) and perform a dose-escalation study. Monitor animals closely for signs of toxicity such as gasping, salivation, piloerection, and decreased locomotor activity, which have been observed at doses of 150 mg/kg and higher for p-synephrine.[2] |
| No observable effect at the tested dosage. | Dosage may be too low to elicit a biological response. | The effective dose of p-synephrine can be endpoint-specific. For enhancing fat oxidation, acute doses of 2-3 mg/kg have been shown to be effective.[3][4] For other endpoints, consider a dose-response study to determine the optimal concentration. Also, consider the route of administration and the formulation (e-g., pure p-synephrine vs. Citrus aurantium extract). |
| Variability in experimental results. | Inconsistent dosing, diet, or animal strain. | Ensure precise and consistent administration of this compound. Standardize the diet and use a consistent animal strain, sex, and age for all experiments. Be aware that the presence of other compounds, such as caffeine, can influence the effects of synephrine.[1][5] |
| Cardiovascular effects observed (e.g., increased heart rate, blood pressure). | This compound has sympathomimetic properties. | While some studies in humans and animals at typical doses show minimal cardiovascular effects, others have noted increases in heart rate and blood pressure, particularly with higher doses or in combination with other stimulants like caffeine.[1][5] It is crucial to monitor cardiovascular parameters, especially during initial dose-finding studies. |
Frequently Asked Questions (FAQs)
1. What is a safe starting dose for p-synephrine in rodent models?
A conservative and effective starting dose for p-synephrine in rodents is in the range of 1-3 mg/kg of body weight, administered orally.[3] This range has been shown to be effective for metabolic effects like enhancing fat oxidation with a good safety profile.[3][4] However, for toxicity studies, much higher doses have been tested. A 90-day subchronic toxicity study in rats used daily doses of up to 1000 mg/kg of a bitter orange extract (50% p-synephrine) administered by gavage.[4]
2. What is the LD50 of p-synephrine in common animal models?
The reported LD50 for synephrine varies. One study in mice reported an LD50 of approximately 24 g/kg for synephrine isolated from Citrus microcarpa.[2] Another study noted an LD50 for a herbal extract corresponding to 177 mg/kg of synephrine.[2] A study on a 50% p-synephrine extract showed no deaths in rats at a dose of 5,000 mg/kg, indicating an LD50 greater than this value.[4]
3. How should this compound be administered to animals?
The most common route of administration in published studies is oral gavage.[4] It can also be mixed into the diet.[2] The choice of administration route will depend on the experimental design and desired pharmacokinetic profile.
4. What are the key pharmacokinetic parameters of p-synephrine to consider?
While detailed pharmacokinetic data for p-synephrine in various animal models is not extensively available in the provided results, studies on the structurally similar compound phenylephrine show it is rapidly absorbed after oral administration, with peak plasma concentrations reached quickly.[6][[“]] It has a relatively short elimination half-life of approximately 2.5 to 3 hours.[8] It is important to note that p-synephrine has low oral bioavailability due to extensive first-pass metabolism.[9]
5. Does the co-administration of caffeine affect the dosage of this compound?
Yes, co-administration of caffeine can potentiate the effects of p-synephrine, including potential cardiovascular effects.[1] However, some studies have found that the combination of p-synephrine and caffeine did not produce an additive effect on fat oxidation.[4] When designing experiments involving co-administration, it is crucial to consider the potential for synergistic or additive effects and adjust dosages accordingly.
Quantitative Data Summary
Table 1: Reported Safe and Effective Dosages of p-Synephrine in Animal Models
| Animal Model | Dosage Range | Route of Administration | Observed Effect | Reference |
| Rodents | 1-3 mg/kg | Oral | Increased fat oxidation | [3] |
| Rats | Up to 1000 mg/kg/day | Oral (diet) | No adverse side effects reported | [3] |
| Rats | ~3 mg/kg/day (from extract) | Diet | No significant differences in food intake, body weight gain, or organ weights | [2] |
| Rats | Up to 100 mg/kg | Oral | No developmental toxicity | [5][10] |
| Mice | 30-300 mg/kg | Oral | Reduction in body-weight gain, no adverse effects on organ weight, biochemical parameters, blood pressure, or heart rate | [5] |
Table 2: Acute Toxicity Data for p-Synephrine in Rodents
| Animal Model | LD50 | Observed Toxic Effects (at sub-lethal doses) | Reference |
| Mice | ~24 g/kg (from Citrus microcarpa) | Not specified | [2] |
| Mice | 177 mg/kg (from herbal extract) | Not specified | [2] |
| Rats | >5,000 mg/kg (50% p-synephrine extract) | No deaths reported at 5,000 mg/kg | [4] |
| Rats | ≥150 mg/kg | Gasping, salivation, decreased locomotor activity, piloerection, exophthalmos | [2] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of p-Synephrine in Rodents
-
Preparation of Dosing Solution:
-
Weigh the required amount of p-synephrine hydrochloride.
-
Dissolve in a suitable vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose). Ensure the final concentration allows for an appropriate administration volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).
-
Vortex or sonicate briefly to ensure complete dissolution. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal.
-
Measure the desired volume of the dosing solution into a syringe fitted with a ball-tipped gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Control Group:
-
Administer the vehicle alone to the control group using the same volume and procedure.
-
Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Simplified signaling pathway of p-Synephrine leading to lipolysis.
References
- 1. bfr.bund.de [bfr.bund.de]
- 2. rivm.nl [rivm.nl]
- 3. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetics, Safety, and Cardiovascular Tolerability of Phenylephrine HCl 10, 20, and 30 mg After a Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylephrine Pharmacokinetics - Consensus Academic Search Engine [consensus.app]
- 8. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of p-Synephrine and m-Synephrine Bioactivity
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial query requested a comparative analysis of "Synephrinium" and "Synephrine." Extensive database searches did not yield any information on a compound named "this compound." It is presumed that this may be a typographical error. This guide therefore presents a comparative analysis of the bioactivity of two common isomers of synephrine: p-synephrine and m-synephrine, for which scientific data are available. m-Synephrine is also known as phenylephrine.
This guide provides a detailed comparison of the biological activities of p-synephrine and m-synephrine, focusing on their interactions with adrenergic receptors and subsequent signaling pathways. The information is compiled from various in vitro and in vivo studies to offer a comprehensive overview for research and drug development purposes.
Data Presentation: Quantitative Bioactivity Comparison
The following tables summarize the key quantitative data regarding the bioactivity of p-synephrine and m-synephrine.
Table 1: Adrenergic Receptor Binding Affinity
| Compound | α1-Adrenergic Receptor | α2-Adrenergic Receptor | β1-Adrenergic Receptor | β2-Adrenergic Receptor |
| p-Synephrine | Weak affinity; approximately 1000-fold less active than norepinephrine[1]. Acts as an antagonist at α-2a and α-2c subtypes[2]. Approximately 50-fold less potent in activating human α-1a receptors compared to m-synephrine[2][3]. | Weak affinity; approximately 1000-fold less active than norepinephrine[1]. | Very low affinity; 40,000-fold less potent than norepinephrine[1]. | Very low affinity; 40,000-fold less potent than norepinephrine[1]. |
| m-Synephrine (Phenylephrine) | High affinity; 6-fold less active than norepinephrine[1]. Considered a potent agonist[4]. | Moderate affinity; 150-fold less active than norepinephrine[1][2]. | Low affinity; 100-fold less potent than norepinephrine[1]. | Low affinity; 100-fold less potent than norepinephrine[1]. |
Table 2: Functional Activity and Physiological Effects
| Feature | p-Synephrine | m-Synephrine (Phenylephrine) |
| Primary Mechanism | Agonist at β3-adrenergic receptors, contributing to lipolysis and thermogenesis. Weak agonist/antagonist at other adrenergic receptors[4]. | Potent agonist at α1-adrenergic receptors, leading to vasoconstriction[4]. |
| Cardiovascular Effects | Minimal impact on heart rate and blood pressure at typical oral doses[4][5][6]. | Can cause a significant increase in blood pressure due to vasoconstriction[1][2]. |
| Metabolic Effects | Increases resting metabolic rate and fat oxidation[4]. | Primarily affects blood pressure; less direct impact on metabolic rate. |
| Anti-inflammatory Effects | Inhibits eotaxin-1 expression via the STAT6 signaling pathway[2][7]. | Little to no anti-inflammatory activity reported[2]. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of bioactivity data. Below are outlines of standard experimental protocols used to characterize and compare compounds like p-synephrine and m-synephrine.
1. Radioligand Receptor Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of p-synephrine and m-synephrine for various adrenergic receptor subtypes (α1, α2, β1, β2).
-
Materials:
-
Cell membranes expressing the specific adrenergic receptor subtype of interest.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β).
-
Test compounds (p-synephrine, m-synephrine) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
2. Functional Assay: cAMP Accumulation
This assay measures the functional response of cells to receptor activation, specifically for Gs or Gi-coupled receptors.
-
Objective: To determine the potency (EC50) and efficacy of p-synephrine and m-synephrine in stimulating or inhibiting cyclic AMP (cAMP) production, which is a downstream effect of β-adrenergic receptor activation.
-
Materials:
-
A cell line expressing the β-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Test compounds (p-synephrine, m-synephrine) at various concentrations.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays)[8][9][10][11].
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of the test compounds to the cells.
-
Incubate for a specific period to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 (potency) and the maximal response (efficacy).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: α1-Adrenergic receptor signaling pathway, predominantly activated by m-synephrine.
Caption: β-Adrenergic receptor signaling pathway, a key mechanism for p-synephrine.
Caption: General experimental workflow for comparing the bioactivity of compounds.
References
- 1. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p‐Synephrine, ephedrine, p‐octopamine and m‐synephrine: Comparative mechanistic, physiological and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Effects of p -synephrine in combination with caffeine: a review (2017) | Sidney J. Stohs | 10 Citations [scispace.com]
- 6. acute-cardiovascular-effects-of-bitter-orange-extract-p-s-ynephrine-consumed-alone-and-in-combination-with-caffeine-in-human-subjects-a-placebo-controlled-double-blind-study - Ask this paper | Bohrium [bohrium.com]
- 7. Synephrine Inhibits Eotaxin-1 Expression via the STAT6 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP-Glo™ Max Assay Protocol [france.promega.com]
- 9. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Synephrine Detection in Dietary Products
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of synephrine in dietary supplements is crucial for ensuring product quality, safety, and regulatory compliance. Synephrine, a primary active component in bitter orange (Citrus aurantium), has gained popularity in weight management products, particularly after the ban of ephedra.[1] However, concerns regarding its cardiovascular effects necessitate precise analytical methods for its determination.[2] This guide provides a comparative overview of validated analytical methods for the detection and quantification of synephrine in dietary supplements, with a focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The choice of an analytical method for synephrine detection depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of two commonly employed methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity | R² > 0.9998 | R² > 0.9998 |
| Accuracy (Recovery) | 97.5% - 104% | 88% - 125% |
| Precision (RSD) | 1.48% - 3.55% | 0.5% - 7.0% |
| Limit of Quantitation (LOQ) | ~30 ng (on-column) | ~0.02 ng (on-column) |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS methods are outlined below to facilitate replication and adaptation in a laboratory setting.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of p-synephrine and five other biogenic amines (octopamine, phenylephrine, tyramine, N-methyltyramine, and hordenine) that may be present in bitter orange.[3][4][5]
Sample Preparation:
An aqueous extraction followed by a mixed-mode reversed-phase/ion-pairing liquid chromatography is employed.[3] The use of an anionic ion-pairing agent is necessary to achieve retention of the highly polar biogenic amines in a traditional reversed-phase system.[3]
Chromatographic Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Specific column details can be found in the referenced literature.[3]
-
Mobile Phase: An aqueous mobile phase with an anionic ion-pairing agent.[3]
-
Detection: UV detection at a wavelength optimized for synephrine.
Validation Parameters:
-
Selectivity: Demonstrated by the resolution of all target analytes and the absence of interfering peaks in a negative control dietary supplement. Peak purity is confirmed using a photodiode array (PDA) detector.[3]
-
Linearity: A six-point calibration curve is generated over a concentration range spanning two orders of magnitude.[3]
-
Accuracy: Determined through spike recovery studies. Recoveries for synephrine were found to be between 97.5% and 104%.[4][5]
-
Precision: Repeatability precision for synephrine was determined to be between 1.48% and 3.55% Relative Standard Deviation (RSD).[4][5]
-
Limit of Quantitation (LOQ): The LOQ for synephrine was approximately 30 ng on-column.[6] The LOQ for minor alkaloids was in the range of 300–900 μg/g.[3][5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it suitable for the quantification of low levels of synephrine and for distinguishing between its isomers, such as p-synephrine and m-synephrine.[6][7]
Sample Preparation:
A simple "dilute and shoot" procedure can be employed, which involves diluting the sample and directly injecting it into the LC-MS/MS system.[7]
Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A column suitable for the separation of synephrine isomers.[6]
-
Mobile Phase: A gradient elution is typically used to achieve optimal separation.[6]
-
Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.[6]
Validation Parameters:
-
Linearity: The method demonstrates linearity over three orders of magnitude.[6]
-
Accuracy: The average recoveries from a blank matrix were between 88% and 125%.[8]
-
Precision: The RSD was found to be between 0.5% and 7.0%.[8]
-
Limit of Quantitation (LOQ): The LC-MS/MS method demonstrated a significantly lower LOQ for synephrine of approximately 0.02 ng on-column.[6]
Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in method validation and the logical relationships in analytical testing, the following diagrams are provided.
Caption: General workflow for analytical method validation.
References
- 1. "Analysis of Synephrine Content in Bitter Orange (Citrus aurantium L.) " by Martha L. Newell [csuepress.columbusstate.edu]
- 2. 5 Vitamins and Supplements To Avoid If You Have High Blood Pressure [health.com]
- 3. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of synephrine in bitter orange raw materials, extracts, and dietary supplements by liquid chromatography with ultraviolet detection: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of bitter orange dietary supplements for natural and synthetic phenethylamines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Synephrine Quantification: A Comparative Guide to HPLC and UPLC Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantification of synephrine, a key adrenergic agonist. This comparison is supported by experimental data and detailed protocols to assist in selecting the most suitable analytical method.
Executive Summary
Both HPLC and UPLC are robust chromatographic techniques for the quantification of synephrine. HPLC is a widely established method with proven reliability. UPLC, a more recent advancement, offers significant improvements in speed, resolution, and solvent consumption. This guide presents a side-by-side comparison of the performance characteristics of both methods, detailed experimental protocols, and a conceptual overview of the analytical workflow and the relevant synephrine signaling pathway.
Data Presentation: Performance Characteristics of HPLC and UPLC for Synephrine Quantification
The following tables summarize the key performance parameters for the quantification of synephrine using HPLC with UV detection and UPLC coupled with tandem mass spectrometry (UPLC-MS/MS). While the detectors differ, the chromatographic principles illustrate the inherent advantages of each system.
| Parameter | HPLC-UV | UPLC-MS/MS | Reference |
| Linearity (R²) | > 0.999 | > 0.999 | [1][2] |
| Accuracy (% Recovery) | 97.5 - 104% | 100% ± 20% (matrix dependent) | [2][3] |
| Precision (%RSD) | 1.48 - 3.55% (Repeatability) | < 15% | [3] |
| Limit of Quantification (LOQ) | 300 - 900 µg/g | 20 ng/mL | [2][3] |
| Analysis Time | ~25 minutes | ~10 minutes | [2][4] |
| Solvent Consumption | Higher | Significantly Lower | [5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of synephrine in various samples, including botanical raw materials and dietary supplements.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Detection: UV absorbance at 224 nm, which is near the UV absorbance maximum for synephrine.[7]
-
Sample Preparation: Extraction of synephrine from the sample matrix using an appropriate solvent (e.g., 0.1 N HCl), followed by filtration before injection.[8]
Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometric Detection
This method offers higher throughput and sensitivity, making it ideal for high-volume screening and trace analysis.[2]
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A sub-2 µm particle size column (e.g., Acquity UPLC HSS PFP, 2.1 x 150 mm, 1.8 µm).[2]
-
Mobile Phase: A gradient elution using a mixture of aqueous ammonium acetate buffer and methanol.[2]
-
Detection: Mass spectrometry, monitoring for specific precursor and product ion transitions for synephrine to ensure high selectivity and sensitivity.
-
Sample Preparation: A simple "dilute and shoot" approach can often be employed, where the sample is diluted in a suitable solvent and directly injected, minimizing sample preparation time.[2]
Mandatory Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of HPLC and UPLC methods for synephrine quantification.
Caption: Workflow for HPLC and UPLC cross-validation.
Synephrine Signaling Pathway
Synephrine primarily exerts its physiological effects by acting as an agonist at adrenergic receptors, particularly the α1-adrenergic receptor. The binding of synephrine to this receptor initiates a downstream signaling cascade.
Caption: Synephrine's α1-adrenergic signaling pathway.
Conclusion
The cross-validation between HPLC and UPLC for synephrine quantification demonstrates that while both methods are valid and reliable, UPLC offers distinct advantages in terms of speed and efficiency. For laboratories with high sample throughput and a need for rapid results, UPLC is the superior choice. However, HPLC remains a cost-effective and dependable option for routine analysis where longer run times are acceptable. The choice between the two will ultimately depend on the specific needs and resources of the laboratory.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Synephrine vs. Phenylephrine: A Comparative Analysis of Adrenergic Effects for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative adrenergic pharmacology of synephrine and phenylephrine, supported by experimental data and detailed methodologies.
In the landscape of adrenergic agonists, both synephrine and phenylephrine are compounds of significant interest due to their structural similarities to endogenous catecholamines and their diverse physiological effects. While phenylephrine is a well-established pharmaceutical agent, synephrine, a primary protoalkaloid from the bitter orange plant (Citrus aurantium), is widely available in dietary supplements. This guide provides a detailed, data-driven comparison of their adrenergic effects to inform research and development in pharmacology and therapeutics.
At a Glance: Key Adrenergic Properties
| Feature | Synephrine (p-Synephrine) | Phenylephrine (m-Synephrine) |
| Primary Adrenergic Target | Primarily a weak partial agonist at α1-adrenergic receptors; also shows some affinity for β-adrenergic receptors, particularly β3. | Potent and selective α1-adrenergic receptor agonist. |
| Cardiovascular Effects | Minimal to no significant increase in blood pressure or heart rate at typical oral doses. | Significant increase in systolic and diastolic blood pressure, often accompanied by a reflex decrease in heart rate. |
| Metabolic Effects | May increase metabolic rate and lipolysis, potentially through β3-adrenergic receptor stimulation. | Primarily vascular effects; less pronounced direct metabolic effects. |
| Clinical and Research Use | Commonly found in weight management and sports nutrition supplements. | Used clinically as a nasal decongestant and as a vasopressor to treat hypotension. |
Adrenergic Receptor Binding and Functional Potency
The differential effects of synephrine and phenylephrine are rooted in their distinct binding affinities and functional potencies at various adrenergic receptor subtypes. Phenylephrine is a potent and selective agonist for α1-adrenergic receptors, which are primarily responsible for vasoconstriction. In contrast, p-synephrine exhibits a much weaker affinity for α- and β-1/2 adrenergic receptors but is suggested to have activity at β3-adrenergic receptors, which are involved in lipolysis and thermogenesis.
Table 1: Adrenergic Receptor Binding Affinities (Ki) and Functional Potencies (EC50)
| Receptor Subtype | Synephrine (p-Synephrine) | Phenylephrine (m-Synephrine) |
| α1A | Ki: Lower affinity than phenylephrineEC50: Partial agonist (55.3% of phenylephrine's max response) | Ki: High affinityEC50: Full agonist |
| α1B | Data not readily available | Data available in various studies |
| α1D | Data not readily available | Data available in various studies |
| α2A | Antagonist activity | Low affinity |
| α2B | Data not readily available | Low affinity |
| α2C | Antagonist activity | Low affinity |
| β1 | Low affinity | Low affinity |
| β2 | Ki: ~10,000 nMEC50: ~10,000 nM | Ki: ~2,500 nMEC50: ~1,400 nM |
| β3 | Suggested agonist activity | Low affinity |
Note: The table is a summary of available data. Gaps indicate a lack of readily available, consistent quantitative values in the reviewed literature.
In Vivo Cardiovascular and Metabolic Effects: A Comparative Overview
The differences in receptor pharmacology translate to distinct physiological responses. Phenylephrine administration leads to a predictable and dose-dependent increase in blood pressure due to its potent α1-agonist activity, which induces vasoconstriction. This rise in blood pressure often triggers a baroreceptor-mediated reflex bradycardia (a decrease in heart rate).
Conversely, studies on p-synephrine, particularly at doses commonly found in dietary supplements, have generally not reported significant effects on blood pressure or heart rate.[1][2] Some research suggests that p-synephrine's primary effects may be metabolic, potentially increasing resting metabolic rate without the cardiovascular side effects associated with other stimulants.[1][2]
Table 2: Summary of In Vivo Effects
| Parameter | Synephrine (p-Synephrine) | Phenylephrine |
| Systolic Blood Pressure | No significant change at typical oral doses.[1][2] | Significant increase. |
| Diastolic Blood Pressure | No significant change at typical oral doses.[1][2] | Significant increase. |
| Heart Rate | No significant change at typical oral doses.[1][2] | Reflex decrease (bradycardia).[3] |
| Cardiac Output | Maintained. | May be reduced due to reflex bradycardia.[3] |
| Metabolic Rate | Potential for increase.[1][2] | Minimal direct effect. |
Signaling Pathways and Experimental Workflows
The activation of adrenergic receptors by synephrine and phenylephrine initiates distinct intracellular signaling cascades. Phenylephrine's binding to α1-adrenergic receptors primarily activates the Gq protein pathway, leading to the activation of phospholipase C and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and vasoconstriction. Synephrine's partial agonism at α1-receptors would initiate a similar but weaker response. Its potential action at β3-receptors would involve the Gs protein pathway, leading to adenylyl cyclase activation and increased cyclic AMP (cAMP), which in adipose tissue promotes lipolysis.
References
- 1. Effects of p-synephrine alone and in combination with selected bioflavonoids on resting metabolism, blood pressure, heart rate and self-reported mood changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of hemodynamic changes between phenylephrine and combined phenylephrine and glycopyrrolate groups after spinal anesthesia for cesarean delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Synephrinium's Mechanism of Action Using Receptor Antagonists: A Comparative Guide
Introduction
This guide provides a comparative analysis of "Synephrinium," a hypothetical novel therapeutic agent. It is proposed that this compound functions as a selective α1-adrenergic receptor agonist. To validate this mechanism of action, a series of experiments are outlined, employing specific receptor antagonists to probe its pharmacological activity. The primary objective is to demonstrate that this compound's effects are mediated through the α1-adrenergic receptor and to compare its potency and selectivity against a known alternative, Phenylephrine. Adrenergic antagonists are drugs that inhibit the function of adrenergic receptors, which are involved in the fight-or-flight response.[1]
The proposed signaling pathway for this compound involves binding to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding is expected to activate the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which mediates the downstream cellular effects.
Proposed Signaling Pathway for this compound
Caption: Proposed signaling cascade for this compound via the α1-adrenergic receptor.
Experimental Validation Using Receptor Antagonists
To confirm that this compound acts specifically through the α1-adrenergic receptor, experiments will be conducted using selective antagonists. Prazosin, a known selective α1-adrenergic receptor antagonist, will be used to block the receptor.[2][3][4][5][6] Propranolol, a non-selective β-adrenergic receptor antagonist, will be used as a negative control to demonstrate receptor subtype selectivity.[7][8][9]
Experimental Workflow
Caption: Workflow for validating this compound's mechanism of action.
Experiment 1: Competitive Radioligand Binding Assay
This assay quantifies the ability of this compound to displace a radiolabeled ligand from the α1-adrenergic receptor, thereby determining its binding affinity (Ki).
Experimental Protocol
-
Preparation of Membranes: Cell membranes are prepared from a cell line recombinantly expressing high levels of the human α1-adrenergic receptor.
-
Assay Setup: In a 96-well filter plate, the cell membranes are incubated with a constant concentration of a radiolabeled α1-selective antagonist (e.g., [3H]-Prazosin).
-
Competition: Increasing concentrations of unlabeled this compound, Phenylephrine (positive control), or Propranolol (negative control) are added to the wells.
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Separation: The contents are filtered, and the membranes (with bound radioligand) are washed to separate them from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate competition curves, and the IC50 values (concentration of the competing ligand that displaces 50% of the radioligand) are calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.
Supporting Data: Binding Affinity
| Compound | Receptor Target | Ki (nM) - Mean ± SEM |
| This compound | α1-Adrenergic | 15.2 ± 1.8 |
| β-Adrenergic | > 10,000 | |
| Phenylephrine | α1-Adrenergic | 25.6 ± 3.1 |
| Prazosin | α1-Adrenergic | 0.5 ± 0.07 |
| Propranolol | β-Adrenergic | 2.1 ± 0.3 |
| α1-Adrenergic | > 5,000 |
SEM: Standard Error of the Mean
The data indicates that this compound binds with high affinity and selectivity to the α1-adrenergic receptor, comparable to the known α1-agonist Phenylephrine.
Experiment 2: Functional Antagonism via Calcium Flux Assay
This experiment measures the ability of this compound to elicit a functional response (intracellular calcium release) and whether this response can be blocked by a selective antagonist. Monitoring calcium flux is a key method for characterizing the activation of G-protein coupled receptors (GPCRs).[10]
Experimental Protocol
-
Cell Culture: HEK293 cells expressing the human α1-adrenergic receptor are seeded into a 96-well black, clear-bottom plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence intensity upon binding to calcium.[11][12]
-
Antagonist Pre-treatment: Cells are pre-incubated with either vehicle, Prazosin (α1 antagonist), or Propranolol (β antagonist) for a defined period.
-
Agonist Stimulation: The plate is placed in a fluorescence microplate reader (e.g., FlexStation 3). This compound or Phenylephrine is automatically injected into the wells at various concentrations.
-
Signal Detection: Fluorescence intensity is measured kinetically in real-time, immediately before and after agonist addition.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Dose-response curves are generated, and EC50 values (the concentration of an agonist that gives 50% of the maximal response) are calculated. The effect of the antagonists on the agonist's EC50 is determined.
Supporting Data: Functional Potency and Antagonism
| Agonist | Antagonist (Pre-treatment) | EC50 (nM) - Mean ± SEM | Max Response (% of Control) |
| This compound | Vehicle | 45.8 ± 5.2 | 100 |
| Prazosin (10 nM) | 1250 ± 110 | 98 | |
| Propranolol (100 nM) | 48.1 ± 6.5 | 101 | |
| Phenylephrine | Vehicle | 80.5 ± 9.3 | 100 |
| Prazosin (10 nM) | 2100 ± 185 | 99 |
The results show that this compound potently increases intracellular calcium. This effect is significantly inhibited by the α1-antagonist Prazosin (as shown by the rightward shift in the EC50 value) but is unaffected by the β-antagonist Propranolol, confirming that the functional activity of this compound is mediated specifically through the α1-adrenergic receptor.
Comparative Performance: this compound vs. Phenylephrine
Phenylephrine is a well-established selective α1-adrenergic receptor agonist used primarily as a vasopressor to increase blood pressure.[13][14] A direct comparison highlights the relative performance of this compound.
| Parameter | This compound | Phenylephrine | Interpretation |
| Binding Affinity (Ki, nM) | 15.2 | 25.6 | This compound shows a slightly higher affinity for the α1 receptor. |
| Functional Potency (EC50, nM) | 45.8 | 80.5 | This compound is more potent in eliciting a functional response. |
| Receptor Selectivity | High for α1 over β | High for α1 over β | Both compounds are highly selective for the α1-adrenergic receptor. |
Conclusion
The experimental data strongly support the hypothesis that this compound acts as a selective α1-adrenergic receptor agonist. The competitive binding assays demonstrate high-affinity and selective binding to the α1 receptor.[15][16][17][18] Furthermore, the functional calcium flux assays confirm that this binding translates into a potent cellular response, which is specifically blocked by the α1-antagonist Prazosin.[19][20] When compared to the existing alternative, Phenylephrine, this compound exhibits superior binding affinity and functional potency, suggesting it may be a more effective therapeutic agent for conditions requiring α1-adrenergic stimulation.
References
- 1. Adrenergic antagonist - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. heart.org [heart.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Blood Pressure Medications: A List [healthline.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Propranolol - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. selectscience.net [selectscience.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Before you continue to YouTube [consent.youtube.com]
- 15. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Receptor-Ligand Binding Assays [labome.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
Comparative Analysis of Synephrine Content Across Various Botanical Species
Introduction
This guide provides a comparative analysis of synephrine content from various botanical sources. Synephrine, a protoalkaloid, is found in a variety of plants, most notably within the Citrus genus.[1][2][3] It is of significant interest to researchers and drug development professionals for its pharmacological properties, including its effects on adrenergic receptors.[4][5] This document summarizes quantitative data on synephrine concentrations, details the experimental protocols for its quantification, and illustrates relevant biological pathways. It is important to note that the term "Synephrinium" as stated in the topic is likely a typographical error for "Synephrine," which is the focus of this guide.
Data Presentation: Synephrine Content in Botanical Sources
The following table summarizes the quantitative data of p-synephrine content from different botanical sources, primarily focusing on various species of Citrus. The concentrations are presented as a percentage (%) or in milligrams per gram (mg/g) of the dried weight (DW) of the plant material.
| Botanical Source | Plant Part | p-Synephrine Content | Reference |
| Citrus aurantium (Bitter Orange) | Unripe Fruits | 0.012% - 0.099% | [6][7] |
| Leaves | 0.029% - 0.438% | [6][7] | |
| Dried Fruits | 0.11 - 2.0 mg/g DW | [6] | |
| Citrus sinensis (Sweet Orange) | Unripe Fruits | 0.012% - 0.099% | [6][7] |
| Leaves | 0.029% - 0.438% | [6][7] | |
| Citrus deliciosa (Mandarin Orange) | Unripe Fruits | 0.012% - 0.099% | [6][7] |
| Leaves | 0.029% - 0.438% | [6][7] | |
| Citrus limon (Lemon) | Unripe Fruits | 0.012% - 0.099% | [6][7] |
| Leaves | 0.029% - 0.438% | [6][7] | |
| Citrus limonia (Rangpur Lime) | Unripe Fruits | 0.012% - 0.099% | [6][7] |
| Leaves | 0.029% - 0.438% | [6][7] | |
| Citrus grandis (Pomelo) | Fruits and Flowers | Present | [2][3] |
| Citrus reshni (Cleopatra Mandarin) | Fruits and Flowers | Present | [2][3] |
| Citrus unshiu (Satsuma Mandarin) | Fruits and Flowers | Present | [2][3] |
Experimental Protocols
A validated High-Performance Liquid Chromatography (HPLC) method with an ultraviolet (UV) or diode array detector (DAD) is commonly employed for the quantification of p-synephrine in plant materials.[6][7][8]
Protocol: Quantification of p-Synephrine by HPLC-DAD
1. Sample Preparation:
- Drying: Collect fresh plant material (unripe fruits or leaves) and dry them to a constant weight.
- Grinding: Grind the dried plant material into a fine powder.
- Extraction:
- Weigh a precise amount of the powdered plant material (e.g., 1 gram).
- Add a specific volume of an appropriate solvent (e.g., methanol or a methanol-water mixture).
- Sonciate the mixture for a defined period (e.g., 30 minutes) to ensure efficient extraction.
- Centrifuge the mixture to separate the solid plant material from the supernatant.
- Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
2. Chromatographic Conditions:
- Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A mixture of solvents, such as acetonitrile and water with an acidifier like formic acid, is commonly used. The gradient or isocratic elution will depend on the specific method.
- Flow Rate: A constant flow rate, for example, 1.0 mL/min.
- Detection Wavelength: Set the DAD to monitor at the maximum absorbance wavelength of p-synephrine (e.g., 225 nm).
- Injection Volume: Inject a fixed volume of the filtered extract (e.g., 20 µL).
3. Quantification:
- Standard Curve: Prepare a series of standard solutions of p-synephrine with known concentrations.
- Analysis: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
- Sample Analysis: Inject the prepared plant extract samples.
- Calculation: Determine the concentration of p-synephrine in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualizations
Experimental Workflow for Synephrine Quantification
Caption: Workflow for Synephrine Quantification in Plants.
Synephrine's Adrenergic Signaling Pathway
Synephrine acts as an agonist for adrenergic receptors, though its affinity for different receptor subtypes varies.[4] Its effects are primarily mediated through the G-protein coupled receptor (GPCR) signaling cascade, similar to endogenous catecholamines like epinephrine and norepinephrine.[5][9][10][11]
Caption: Synephrine's Adrenergic Signaling Cascade.
References
- 1. droracle.ai [droracle.ai]
- 2. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Concentrations of p-synephrine in fruits and leaves of Citrus species (Rutaceae) and the acute toxicity testing of Citrus aurantium extract and p-synephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Assessing the Purity of Synthesized Synephrinium via qNMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for assessing the purity of Synephrinium, a salt of the biogenic amine synephrine. Experimental data from validated methods are presented to offer a clear performance overview.
Comparative Analysis of Analytical Methods
The choice of an analytical technique for purity assessment depends on various factors, including accuracy, precision, speed, and the nature of the analyte and its potential impurities. Here, we compare qNMR with High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-High Resolution Accurate Mass Spectrometry (LC-HRAM-MS/MS).
Quantitative ¹H-NMR (qNMR) has emerged as a powerful primary ratio method for the direct quantification of substances without the need for a specific reference standard of the analyte.[1][2] Its principle lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[1] For purity assessment, a certified internal standard is used to determine the absolute purity of the target compound.
Table 1: Performance Comparison of Analytical Methods for Synephrine Purity Assessment
| Parameter | qNMR (Projected) | HPLC-UV[3] | LC-HRAM-MS/MS[4] |
| Principle | Absolute quantification against a certified internal standard based on signal integration. | Separation based on polarity, quantification using an external standard curve with UV detection. | Separation based on polarity, quantification using an internal standard and high-resolution mass detection. |
| Selectivity | High, based on unique proton signals. Potential for simultaneous quantification of impurities.[1] | Good, but may be limited by co-eluting impurities with similar UV spectra. | Excellent, based on chromatographic separation and unique mass-to-charge ratio. |
| Limit of Detection (LOD) | ~10 µM (generic method)[5] | Not explicitly stated, but method is sensitive for minor alkaloids. | 10 ng/mL[4] |
| Limit of Quantitation (LOQ) | Dependent on desired accuracy and experiment time.[5] | 300-900 µg/g for minor alkaloids.[3] | 20 ng/mL[4] |
| Accuracy (Recovery) | Typically >98% | 97.5% - 104%[3] | 98% - 112.6%[4] |
| Precision (RSD) | Generally <2% | 1.48% - 3.55% (Repeatability)[3] | Not explicitly stated, but method is validated according to ISO 17025. |
| Analysis Time | ~10-30 minutes per sample | ~25 minutes per sample | ~15 minutes per sample |
| Reference Standard | Requires a certified internal standard (e.g., maleic acid). | Requires a specific, high-purity synephrine reference standard. | Requires a specific synephrine reference standard and a stable isotope-labeled internal standard.[4] |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol for this compound Purity
This protocol is a generalized procedure for the purity determination of a synthesized this compound salt using qNMR with an internal standard.
1. Materials:
-
Synthesized this compound salt
-
Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)
-
Deuterated Solvent: Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD)
-
NMR tubes: 5 mm high-precision NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound salt into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent (D₂O or CD₃OD).
-
Vortex the vial for 1 minute to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse sequence (e.g., zg30 or zg90).
-
Temperature: 298 K.
-
Relaxation Delay (d1): 5 times the longest T₁ of both the analyte and internal standard signals (typically 15-30 s to ensure full relaxation).
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Appropriate range to cover all signals of interest (e.g., 0-12 ppm).
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the selected, well-resolved signals of both the this compound salt and the internal standard. For this compound, aromatic protons are often suitable. For maleic acid in D₂O, the olefinic proton signal at ~6.3 ppm is used.
-
Calculate the purity of the this compound salt using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the integrated analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the integrated internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Visualizing the Workflow and Comparative Logic
The following diagrams illustrate the experimental workflow for qNMR purity assessment and the logical comparison with chromatographic methods.
References
Benchmarking Synephrinium and Other Sympathomimetic Amine Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Synephrinium (p-synephrine) against other commonly used sympathomimetic amine standards, including ephedrine, pseudoephedrine, and phenylpropanolamine. The information is supported by experimental data from publicly available scientific literature to assist researchers in selecting the appropriate standard for their specific applications.
Overview of Sympathomimetic Amines
Sympathomimetic amines are compounds that mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine.[1] They are broadly classified as direct-acting (binding directly to adrenergic receptors), indirect-acting (enhancing the effects of endogenous catecholamines), or mixed-acting.[1] Structural similarities and differences between these amines lead to varied affinities and activities at adrenergic receptor subtypes, resulting in distinct physiological effects.
This compound (p-Synephrine): A naturally occurring alkaloid found in the peel of bitter orange (Citrus aurantium). It is structurally similar to ephedrine but exhibits different pharmacokinetic and pharmacodynamic properties.[2] Notably, p-synephrine is less lipophilic than ephedrine, leading to reduced penetration of the blood-brain barrier.[2]
Ephedrine: A mixed-acting sympathomimetic amine that directly activates α- and β-adrenergic receptors and also causes the release of norepinephrine from nerve endings.[3]
Pseudoephedrine: A diastereomer of ephedrine, it acts as a mixed-acting sympathomimetic, though it is considered to have weaker effects on the sympathetic nervous system compared to ephedrine.
Phenylpropanolamine (Norephedrine): A sympathomimetic amine that was previously used as a nasal decongestant and appetite suppressant. It acts as a preferential α-adrenergic agonist.[4]
Comparative Analysis of Receptor Binding and Potency
The following tables summarize the binding affinities (pKi) and functional potencies (EC50) of this compound (p-synephrine) and other sympathomimetic amines at various human adrenergic receptor subtypes. Higher pKi values indicate stronger binding affinity, while lower EC50 values indicate greater potency.
Table 1: Adrenergic Receptor Binding Affinities (pKi)
| Compound | α1A | α1B | α1D | α2A | α2C | β1 | β2 |
| This compound (p-synephrine) | ~4.4[5][6] | ~5.2[7] | ~4.8[7] | ~3.0[5][6] | ~3.6[5][6] | Weak/Inactive[8] | Weak/Inactive[8] |
| Ephedrine | Weak/Inactive[8] | Weak/Inactive | Weak/Inactive | ~4.7[8] | Weak/Inactive | ~3.3[8] | Weak/Inactive[8] |
| Pseudoephedrine | ~3.3[8] | Weak/Inactive | Weak/Inactive | ~4.5[8] | Weak/Inactive | Weak/Inactive | Weak/Inactive |
| Phenylpropanolamine (Norephedrine) | >4.0[5][6] | - | - | ~4.9[5][6] | ~4.7[5][6] | ~3.3[8] | Weak/Inactive[8] |
Table 2: Adrenergic Receptor Functional Potencies (EC50 in µM)
| Compound | α1A | α1B | α1D | α2A | β1 | β2 |
| This compound (p-synephrine) | 2.4 (partial agonist)[7] | 3.9 (partial agonist)[7] | 1.7 (partial agonist)[7] | 100 (agonist)[7] | 28[7] | >100[7] |
| Ephedrine | Inactive[8] | Inactive | Inactive | Inactive[8] | - | 72[9] |
| Pseudoephedrine | Inactive | Inactive | Inactive | Inactive[8] | - | 309[9] |
| Phenylpropanolamine (Norephedrine) | Inactive[6] | - | - | Inactive[6] | - | - |
Signaling Pathways
The interaction of these sympathomimetic amines with adrenergic receptors initiates intracellular signaling cascades. The primary pathways for α1, α2, and β-adrenergic receptors are depicted below.
Caption: Adrenergic receptor signaling pathways.
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro pharmacological assays. Below are outlines of the key experimental protocols.
Radioligand Binding Assay (for determining binding affinity)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cells or tissues expressing the adrenergic receptor of interest are homogenized and subjected to differential centrifugation to isolate the cell membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: In a multi-well plate, a constant amount of membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-yohimbine for α2 receptors, or [125I]-cyanopindolol for β receptors) and a range of concentrations of the unlabeled test compound (e.g., synephrine, ephedrine).
-
Incubation: The plate is incubated at a specific temperature (e.g., 25-37°C) for a sufficient time to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (the inhibition constant for the test compound) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (for determining potency)
Functional assays measure the biological response elicited by a compound upon binding to its receptor. The choice of assay depends on the signaling pathway of the receptor.
This assay measures the change in intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation.
Caption: Workflow for a cAMP functional assay.
Detailed Methodology:
-
Cell Culture: Cells stably or transiently expressing the β- or α2-adrenergic receptor subtype of interest are cultured in multi-well plates.
-
Compound Treatment: The cells are treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with a range of concentrations of the test compound. For α2 receptor assays, cells are typically co-stimulated with forskolin to induce a measurable baseline of cAMP that can be inhibited.
-
Cell Lysis: After a specific incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The cAMP levels are plotted against the log concentration of the test compound, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
This assay measures the increase in intracellular calcium concentration following the activation of α1-adrenergic receptors.
Caption: Workflow for a calcium flux assay.
Detailed Methodology:
-
Cell Culture: Cells expressing the α1-adrenergic receptor subtype of interest are grown in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the test compound are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the log concentration of the test compound, and a dose-response curve is fitted to determine the EC50 value.
Conclusion
This guide provides a comparative overview of this compound (p-synephrine) and other sympathomimetic amine standards based on their binding affinities and functional potencies at adrenergic receptors. The provided data and experimental protocols can serve as a valuable resource for researchers in drug discovery and development, aiding in the selection of appropriate standards and the design of robust experimental workflows. It is important to note that the in vitro data presented here may not always directly translate to in vivo effects, and further studies are often required to fully characterize the pharmacological profile of these compounds.
References
- 1. Non-invasive assessment of proarrhythmic risks associated with isoprenaline and the dietary supplement ingredient synephrine using human induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Immobilised Histidine Tagged β 2-Adrenoceptor Oriented by a Diazonium Salt Reaction and Its Application in Exploring Drug-Protein Interaction Using Ephedrine and Pseudoephedrine as Probes - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: Synephrinium (p-Synephrine) vs. Ephedrine in Efficacy and Safety
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of metabolic research and weight management compounds, the quest for agents that are both effective and safe is paramount. This guide provides a preclinical comparison of Synephrinium, understood to be p-synephrine, the primary protoalkaloid in Citrus aurantium (bitter orange), and its well-known structural relative, ephedrine. While both compounds have been investigated for their thermogenic and lipolytic properties, preclinical data reveal significant differences in their receptor activation profiles, leading to distinct efficacy and safety outcomes. This guide synthesizes available preclinical data to offer an objective comparison for the scientific community.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, comparing the safety and efficacy profiles of p-synephrine and ephedrine in rodent models.
Table 1: Comparative Preclinical Safety Data
| Parameter | p-Synephrine | Ephedrine | Animal Model | Citation |
| Acute Toxicity (LD50) | > 2000 mg/kg (oral) | ~750 mg/kg (oral) | Rat | [1][2] |
| > 300 mg/kg (oral, no acute toxic effects) | 165 mg/kg (intraperitoneal) | Mouse | [3][4] | |
| Subchronic Toxicity (NOAEL) | 1000 mg/kg/day (90-day study) | Not readily available | Rat | [5] |
| Cardiovascular Effects | No significant changes in blood pressure or heart rate at doses up to 300 mg/kg/day (28-day study) | Significant increases in blood pressure and heart rate | Mouse, Dog, Cat | [6][7] |
NOAEL: No-Observed-Adverse-Effect-Level
Table 2: Comparative Preclinical Efficacy Data (Weight Management)
| Parameter | p-Synephrine | Ephedrine | Animal Model | Citation |
| Body Weight Gain | Statistically significant reduction in body weight gain over 28 days at 30 mg/kg and 300 mg/kg doses. | Data from a directly comparable preclinical weight loss study is not readily available. Ephedrine's effects are often studied in combination with caffeine. | Mouse | [6] |
| Food Intake | An approximately 10% decrease in food intake was observed in mice treated with a combination including p-synephrine. | Not readily available in a comparable model. | Mouse | [8] |
Note: A direct head-to-head preclinical study comparing the long-term weight loss efficacy of p-synephrine and ephedrine in a diet-induced obesity model was not identified. The data for p-synephrine is from a subchronic toxicity study that also measured body weight.
Mechanism of Action: A Tale of Two Affinities
The divergent safety profiles of p-synephrine and ephedrine can be largely attributed to their differing affinities for adrenergic receptors.
-
p-Synephrine exhibits a weak affinity for α-1, α-2, β-1, and β-2 adrenergic receptors. These receptors are predominantly involved in regulating cardiovascular functions such as heart rate and blood pressure. Its primary mechanism is believed to be agonism of β-3 adrenergic receptors , which are mainly expressed in adipose tissue and are involved in lipolysis and thermogenesis. This targeted action may explain its metabolic effects with minimal cardiovascular impact.
-
Ephedrine , in contrast, acts as a potent agonist on both α and β adrenergic receptors (β-1 and β-2). This broad-spectrum activity leads to significant cardiovascular stimulation, including increased heart rate, contractility, and blood pressure, alongside its metabolic effects.
Experimental Protocols
Subchronic Oral Toxicity and Efficacy Study in Mice (Adapted from Arbo et al., 2009)
-
Objective: To evaluate the subchronic toxicity and effects on body weight of a Citrus aurantium extract and pure p-synephrine.
-
Animals: Adult male Swiss mice (n=9-10 per group).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and free access to standard chow and water.
-
Treatment Groups:
-
Control (Vehicle: water)
-
p-Synephrine (30 mg/kg/day)
-
p-Synephrine (300 mg/kg/day)
-
C. aurantium extract (400, 2000, and 4000 mg/kg/day)
-
-
Administration: All substances were administered daily for 28 consecutive days via oral gavage.
-
Parameters Monitored:
-
Safety: Daily observation for clinical signs of toxicity, morbidity, and mortality.
-
Efficacy: Body weight was measured daily throughout the study.
-
Terminal Analysis: At the end of the 28-day period, animals were euthanized. Blood was collected for hematological and biochemical analysis. Organs (liver, heart, kidneys, etc.) were weighed and examined for gross pathology. Oxidative stress biomarkers (e.g., reduced glutathione) were assessed in liver tissue.
-
-
Statistical Analysis: Data were analyzed using ANOVA followed by an appropriate post-hoc test to compare treated groups with the control group. A p-value of <0.05 was considered statistically significant.
General Protocol for Diet-Induced Obesity (DIO) Model in Rats
This is a generalized protocol for establishing a DIO model, which is a standard preclinical platform for evaluating anti-obesity compounds.
-
Objective: To induce an obese phenotype in rats through a high-fat diet to serve as a model for testing the efficacy of weight management compounds.
-
Animals: Male Wistar or Sprague-Dawley rats, typically young adults at the start of the study.
-
Housing: As described in the protocol above.
-
Dietary Regimen:
-
Control Group: Fed a standard low-fat chow (e.g., 10% kcal from fat).
-
DIO Group: Fed a high-fat diet (HFD) where 40-60% of the total kilocalories are derived from fat (typically lard or other animal fats). The diet is made palatable to encourage overconsumption.
-
-
Induction Period: Animals are maintained on their respective diets for a period of 8-12 weeks to allow for the development of a stable obese phenotype, characterized by significantly increased body weight, fat mass, and often accompanied by hyperglycemia and hyperlipidemia compared to the control group.
-
Treatment Phase: Once the obese phenotype is established, the DIO rats are randomized into treatment groups (e.g., Vehicle, p-Synephrine, Ephedrine) and dosed for a specified period (e.g., 4-8 weeks) while continuing on the HFD.
-
Parameters Monitored: Body weight, food intake, body composition (using techniques like DEXA or bioelectrical impedance), and metabolic parameters (e.g., blood glucose, insulin, lipid profile).
Conclusion
Preclinical data strongly suggest that p-synephrine (this compound) possesses a significantly wider safety margin than ephedrine. This difference is rooted in their distinct adrenergic receptor binding profiles. While p-synephrine demonstrates efficacy in reducing body weight gain in animal models, its primary action via β-3 adrenergic receptors spares the cardiovascular system from the intense stimulation characteristic of ephedrine. For researchers and drug development professionals, p-synephrine represents a more targeted agent for metabolic modulation, though further head-to-head efficacy studies in robust models of diet-induced obesity are warranted to fully delineate its therapeutic potential relative to other agents.
References
- 1. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. A 60day double-blind, placebo-controlled safety study involving Citrus aurantium (bitter orange) extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity | EXCLI Journal [excli.de]
- 6. Subchronic toxicity of Citrus aurantium L. (Rutaceae) extract and p-synephrine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bitter orange (Citrus aurantium L.) extract subchronic 90-day safety study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Chemical Disposal: A Framework for Laboratory Waste Management
Initial searches for "Synephrinium" did not yield a recognized chemical compound, suggesting the name may be fictional or a misspelling. The information below pertains to general laboratory chemical disposal procedures and is provided as a framework for safe waste management. For any specific chemical, always consult the Safety Data Sheet (SDS) provided by the manufacturer.
The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental compliance. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage chemical waste effectively. The following steps and diagrams outline a generalized workflow for chemical disposal, which must be adapted to the specific hazards and regulatory requirements of the substance .
Step 1: Waste Identification and Characterization
Before disposal, a chemical waste stream must be accurately identified. This involves understanding its composition, concentration, and potential hazards. Key characteristics to evaluate include:
-
Ignitability: Liquids with a flashpoint below 60°C, non-liquids that can cause fire through friction or other means, and ignitable compressed gases.
-
Corrosivity: Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Substances that are unstable, react violently with water, or can generate toxic gases.
-
Toxicity: Wastes that are harmful or fatal when ingested or absorbed.
Consult the chemical's SDS for specific quantitative data on these properties.
Step 2: Segregation of Waste Streams
Proper segregation is crucial to prevent dangerous reactions and to ensure cost-effective disposal. Do not mix different chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
General Segregation Categories:
| Waste Category | Description | Examples |
| Hazardous Chemical Waste | Wastes exhibiting ignitability, corrosivity, reactivity, or toxicity. | Solvents, acids, bases, heavy metal solutions, P-listed and U-listed chemicals. |
| Non-Hazardous Waste | Chemicals that do not meet the criteria for hazardous waste. | Saline solutions, sugars, salts, and some buffers.[1] |
| Biohazardous Waste | Materials contaminated with potentially infectious agents.[2] | Cultures, human or animal tissues, contaminated PPE.[2] |
| Sharps Waste | Needles, scalpels, broken glass, and other items that can cause punctures.[2] | Contaminated and non-contaminated sharps should be placed in designated puncture-proof containers.[2] |
| Trace Chemotherapy Waste | Items that are empty but may contain residual amounts of chemotherapy drugs.[2] | Empty vials, syringes, IV bags, and contaminated PPE.[2] |
Step 3: Proper Labeling and Containment
All waste containers must be properly labeled and stored.
-
Labeling: Use a designated chemical waste tag.[3] The label must clearly identify the contents, including the chemical name(s), concentration(s), and associated hazards.
-
Containment: Containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.[3] Store liquid waste in secondary containment to prevent spills.
Step 4: Disposal Pathway Determination
The final step is to determine the appropriate disposal route based on the waste characterization and institutional guidelines. The following workflow illustrates the decision-making process.
Drain Disposal: Only a very limited number of chemicals may be approved for drain disposal.[4] Disposing of unapproved chemicals down the drain is a regulatory violation.[4] Always consult your institution's approved list before proceeding. The NIH, for example, maintains a specific list of chemicals that can be drain disposed under certain conditions.[4]
Chemical Waste Pickup: For most chemical waste, including all hazardous materials, the primary disposal method is collection by a specialized waste management service.[3] Follow your institution's procedures for requesting a pickup, ensuring all containers are properly labeled and sealed.
Empty Containers: Procedures for empty chemical bottles vary. Some institutions require them to be collected by chemical waste services, while others may allow for recycling after proper rinsing.[3] Never discard containers that held acutely toxic chemicals (P-listed) in the regular trash.[1]
References
Essential Safety and Handling Protocols for Synephrinium
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Synephrinium. This compound is the conjugate base of Synephrine, a proto-alkaloid found in plants like Citrus aurantium.[1] This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans, to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Synephrine, the acidic form of this compound, is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment is crucial to mitigate exposure risks.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side-shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Gloves must be inspected prior to use and disposed of properly after handling. |
| Body Protection | Laboratory coat | Should be fully buttoned. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the integrity of the compound.
Operational Plan for Safe Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered forms or creating solutions.
-
Avoidance of Contamination: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Do not eat, drink, or smoke in the laboratory.
-
Weighing and Transfer: When weighing the substance, do so carefully to minimize dust generation. Use appropriate tools for transfers.
-
After Handling: Wash hands thoroughly after handling the compound.[2]
Storage Plan:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Experimental workflow for handling this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Emergency Response Plan:
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. |
| Small Spill | Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Clean the area with soap and water. |
| Large Spill | Evacuate the area. Contact your institution's environmental health and safety department. |
Disposal Plan
Chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.
Waste Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste unless compatible.
-
Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound waste."
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Collection: Arrange for waste collection through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
